Indirubin (Standard)
Description
INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indirubin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Indirubin Research Landscape: Historical Trajectories and Modern Perspectives
Evolution of Indirubin (B1684374) Research from Traditional Medicinal Contexts
The story of indirubin begins not in a modern laboratory, but in the annals of Traditional Chinese Medicine (TCM). For over a millennium, a dark blue powder known as Indigo (B80030) naturalis (Qing Dai), extracted from indigo-producing plants like Isatis indigotica and Indigofera tinctoria, has been used to treat a variety of ailments. rjptonline.org First recorded around 627 AD during the Tang Dynasty, Indigo naturalis was traditionally used for conditions believed to be associated with "heat," functioning as an antipyretic and anti-inflammatory agent. rjptonline.org
Scientific inquiry into these traditional uses began to build momentum, leading to the identification of indirubin as a key bioactive component. A pivotal moment came with the investigation of the TCM formulation "Danggui Longhui Wan," a complex mixture of 11 herbs used to treat chronic diseases, including chronic myelogenous leukemia (CML). researchgate.netnih.govacs.org Research identified indirubin as the active ingredient responsible for the formula's anti-leukemic effects. researchgate.netmdpi.com Clinical studies in China on patients with CML treated with indirubin showed promising results, stimulating a wave of global scientific interest in the compound. nih.govnih.gov This marked a significant transition for indirubin, from a constituent of a complex herbal remedy to a distinct chemical entity with verifiable pharmacological activity. nih.govmdpi.com Early research also noted its use for treating psoriasis, ulcerative colitis, and other inflammatory conditions, setting the stage for its broader investigation in biomedical science. nih.gov
Contemporary Significance of Indirubin in Biomedical Research
In the contemporary research landscape, indirubin is recognized as a potent modulator of key cellular processes, primarily through its ability to inhibit protein kinases. mdpi.comontosight.ai Its significance stems from its action as a competitive inhibitor at the ATP-binding sites of several crucial enzymes, most notably cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govpnnl.govgoogle.com The inhibition of CDKs, which are essential regulators of cell cycle progression, explains the anti-proliferative effects observed in cancer cells and provides a molecular basis for its traditional use against leukemia. researchgate.netmdpi.comgoogle.com Inhibition of GSK-3β is linked to its potential in treating neurodegenerative conditions like Alzheimer's disease.
The biomedical importance of indirubin now extends across multiple therapeutic areas:
Oncology: Beyond leukemia, indirubin and its derivatives have demonstrated anti-cancer effects against a wide range of solid tumors, including glioblastoma, breast cancer, and colorectal cancer. ontosight.ai Its mechanisms involve inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting tumor cell invasion and migration. ontosight.airesearchgate.net
Inflammation and Immunology: Indirubin exhibits significant anti-inflammatory properties. researchgate.net It can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and modulate critical inflammatory signaling pathways like nuclear factor-κB (NF-κB) and JAK/STAT. ontosight.airesearchgate.netsci-hub.se This has made it a candidate for treating inflammatory conditions such as ulcerative colitis and psoriasis. rjptonline.orgnih.gov
Neuroprotection: Research has highlighted indirubin's neuroprotective capabilities. ontosight.ainih.gov By inhibiting kinases like GSK-3β and modulating pathways such as PI3K/AKT, it has shown potential in protecting against retinal neurodegeneration and other neurological insults. ontosight.ainih.gov
This multi-faceted activity has established indirubin as a valuable scaffold in medicinal chemistry, prompting extensive research into its derivatives to enhance its therapeutic profile. mdpi.comnih.gov
| Biological Target/Pathway | Therapeutic Area | Research Finding Summary |
| Cyclin-Dependent Kinases (CDKs) | Oncology | Inhibition leads to cell cycle arrest in G2/M phase and suppression of tumor cell proliferation. researchgate.netgoogle.com |
| Glycogen Synthase Kinase-3 (GSK-3) | Neuroprotection, Oncology | Inhibition is linked to potential treatments for Alzheimer's disease and contributes to anti-cancer effects. nih.gov |
| STAT3 Signaling Pathway | Oncology | Blocks signaling to induce apoptosis in solid tumor cells, such as in breast and prostate cancer. ontosight.ai |
| NF-κB Signaling Pathway | Inflammation | Suppresses the activation of this key inflammatory pathway, reducing the production of inflammatory cytokines. ontosight.airesearchgate.net |
| PI3K/AKT/mTOR Pathway | Oncology, Neuroprotection | Regulation of this pathway contributes to indirubin's anti-cancer and neuroprotective effects. ontosight.ainih.gov |
Structural Optimization Strategies for Indirubin Derivatives
Despite its promising biological activities, natural indirubin suffers from poor water solubility and modest potency, which limit its clinical application. researchgate.net This has driven extensive efforts in medicinal chemistry to design and synthesize novel indirubin derivatives with improved pharmacological properties.
Design and Synthesis of Novel Indirubin Analogues
The indirubin scaffold, a 3,2′-bisindole, has been systematically modified to enhance its therapeutic potential. mdpi.com A primary strategy involves creating an oxime at the C-3' position, leading to derivatives like indirubin-3'-monoxime (B1671880). This single modification can improve water solubility and has been shown to be one of the more active non-glycosylated derivatives against cancer. researchgate.net
Further structural modifications have included:
Halogenation: Introducing halogen atoms, such as bromine, has yielded potent derivatives. 6-bromoindirubin, found naturally in marine mollusks, and its synthetic oxime derivative (BIO) are remarkably selective inhibitors of GSK-3. nih.gov
Substitution at the 5 and 5' positions: Adding various functional groups at these positions has been explored to enhance inhibitory activity. For example, combining substitutions at both the 5 and 5' positions in indirubin-3'-oxime derivatives led to compounds with potent CDK2 inhibitory activities, with IC₅₀ values in the nanomolar range. ontosight.ai
Introduction of Water-Solubilizing Groups: To overcome poor solubility, basic centers have been introduced into the structure. This strategy led to the identification of a water-soluble 3'-oxime ether derivative that acts as a potent inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). nih.gov
One study synthesized 17 new derivatives by opening the epoxy rings of N-1-(oxiran-2-ylmethyl)indirubin and its 3'-oxime analogue with various thiols. tdx.cat Several of these new compounds showed strong cytotoxic activity against human cancer cell lines, with one derivative exhibiting IC₅₀ values between 1.35–2.21 µM across four different cell lines. tdx.cat
Stereochemical Considerations in Indirubin Derivatization
The spatial arrangement of atoms, or stereochemistry, is critical for the biological activity of indirubin derivatives. The double bond connecting the two indole (B1671886) rings can exist in different configurations, and the geometry of substituents, particularly on the oxime group, plays a crucial role in how the molecule interacts with its target.
For instance, the nomenclature "(2''Z,3''E)" is often used to describe the specific stereochemistry of oxime derivatives, indicating a high degree of specificity in the molecular design. ontosight.ai This defined geometry is vital for the molecule's ability to fit precisely into the ATP-binding pocket of target kinases. nih.govontosight.ai The crystal structure of CDK2 in complex with an indirubin derivative confirmed that the molecule binds through a specific network of hydrogen bonds and van der Waals interactions, an interaction that is highly dependent on the correct three-dimensional shape. google.com The Z configuration of the parent indirubin is stabilized by an internal hydrogen bond, which is lost upon N,N'-disubstitution, making those derivatives more susceptible to photoinduced Z to E isomerization. uow.edu.au This highlights that stereochemical stability is a key factor in designing effective and reliable indirubin-based inhibitors.
N-Glycosylation as a Strategy for Enhanced Properties
Glycosylation, the attachment of sugar moieties to a molecule, is a well-established strategy in drug design to improve properties like water solubility and bioavailability. In the context of indirubin, N-glycosylation involves attaching a sugar to one of the nitrogen atoms in the indole rings. researchgate.netnih.gov
The synthesis of the first indirubin-N'-glycosides was achieved by reacting isatin-N'-glycosides with indoxyls. nih.gov These "red sugars" demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.gov Notably, an indirubin-N'-mannoside showed medium-to-high activity against all tested cell lines, while indirubin-N'-rhamnosides displayed the highest activity and selectivity against the MCF-7 breast cancer cell line. nih.gov Studies have reported that indirubin N-glycosides can show higher antiproliferative activity on certain cancer cells than their non-glycosylated counterparts. researchgate.net This approach not only addresses the solubility issue but can also enhance the biological efficacy of the indirubin core structure. researchgate.netrug.nl
Bioproduction Methodologies for Indirubin and its Derivatives
While indirubin can be extracted from plants or chemically synthesized, these methods can be inefficient or environmentally taxing. nih.gov As an alternative, microbial fermentation using engineered microorganisms offers a more sustainable and controllable production route. Escherichia coli (E. coli) has been successfully engineered as a cell factory for producing indirubin. researchgate.netnih.gov
The general bioproduction strategy involves introducing genes that can convert L-tryptophan, an amino acid, into indirubin. This is often achieved by expressing specific enzymes, such as:
Monooxygenases or Dioxygenases: These enzymes, including flavoprotein monooxygenases (FMOs) and naphthalene (B1677914) dioxygenases, catalyze the oxidation of indole (derived from tryptophan) to form indoxyl. researchgate.netnih.gov
Terpenoid Cyclases: A novel terpenoid cyclase, XiaI, has been optimized and used in E. coli to efficiently produce both indigo and indirubin. nih.govresearchgate.net
Spontaneous dimerization of indoxyl produces indigo, while a condensation reaction between indoxyl and its oxidized form, isatin (B1672199), yields indirubin. siu.edu Researchers have significantly improved production yields by optimizing multiple factors:
Enzyme Engineering: Modifying enzymes to improve their catalytic efficiency. researchgate.net
Metabolic Engineering: Modifying the host E. coli's metabolic pathways to increase the supply of the precursor L-tryptophan. pnnl.gov
Process Optimization: Fine-tuning fermentation conditions such as temperature, oxygen levels, and nutrient feeding. siu.edujmb.or.kr
One optimized system using an engineered E. coli strain expressing the XiaI cyclase and other auxiliary enzymes reported a production of 250.7 mg/L of indirubin, which was noted as the highest fermentation titer achieved to date. nih.govresearchgate.netacs.org
| Bioproduction Component | Role in Indirubin Synthesis | Example/Finding |
| Host Organism | Cell factory for heterologous expression. | Escherichia coli (E. coli) is commonly used. researchgate.netjmb.or.kr |
| Precursor | Starting molecule for the pathway. | L-tryptophan or indole. nih.govsiu.edu |
| Key Enzymes | Catalyze the conversion of precursor to intermediates. | Phenol Hydroxylase, Naphthalene Dioxygenase, Flavin-containing Monooxygenase (FMO), Terpenoid Cyclase (XiaI). nih.govjmb.or.kr |
| Intermediates | Molecules formed during the synthesis process. | Indole, Indoxyl, Isatin. siu.edu |
| Optimization Strategy | Method to increase final product yield. | Co-expression of flavin-reducing enzymes; optimization of culture oxygenation. nih.govacs.org |
| Reported Yield | Amount of indirubin produced. | An optimized system reached an indirubin productivity of 250.7 mg/L. nih.gov |
Protein Engineering Approaches in Bioproduction
One of the primary targets for protein engineering in the indirubin pathway is the family of oxygenase enzymes, which catalyze the key hydroxylation steps of indole or its precursors. researchgate.netgoogle.com Flavin-containing monooxygenases (FMOs) are frequently employed for this purpose. researchgate.net For instance, researchers have improved the production of both indigo and indirubin by engineering an FMO from Corynebacterium glutamicum in recombinant E. coli. researchgate.net Similarly, the FMO from Methylophaga aminisulfidivorans (bFMO) has been identified as a promising candidate due to its high activity in converting indole into the precursors for indirubin and indigo. researchgate.net Structure-based enzyme engineering, which uses computational docking simulations, has been successfully applied to identify key amino acids in an enzyme's catalytic pocket, leading to mutants with enhanced activity and selectivity. pnnl.gov
Another innovative approach involves the creation of fusion proteins. To optimize the conversion of L-tryptophan to indirubin precursors, a bifunctional fusion enzyme was created by linking an FMO to a tryptophanase (TRP). researchgate.net This fusion brings the enzymes into close proximity, facilitating substrate channeling where the indole produced by tryptophanase is immediately available to the FMO for hydroxylation. researchgate.net
Researchers have also explored enzymes not traditionally associated with indigoid synthesis. A novel terpenoid cyclase, XiaI, from the xiamycin biosynthetic pathway, was optimized for the production of indigo and indirubin. acs.orgacs.org By expressing a codon-optimized xiaI gene in E. coli, the strain gained the ability to produce indigoids. acs.org Further enhancements were achieved by co-expressing XiaI with other enzymes, demonstrating the potential of exploring novel enzymatic activities for indirubin production. acs.orgnih.gov
Cytochrome P450 enzymes are also targets for engineering. The P450 enzyme CYP71B102 from woad (Isatis tinctoria L.), which naturally catalyzes indole hydroxylation to form indirubin precursors, has been heterologously expressed in E. coli. siu.edu To ensure its functionality in a bacterial host, it was co-expressed with a P450 reductase, and in some cases, engineered into a chimeric protein to improve electron transfer and catalytic efficiency. pnnl.govsiu.edu
Table 1: Examples of Protein Engineering Strategies for Indirubin Bioproduction
| Engineered Protein/System | Host Organism | Engineering Strategy | Outcome | Reference(s) |
|---|---|---|---|---|
| Flavin-containing Monooxygenase (FMO) | Escherichia coli | Protein engineering of FMO from Corynebacterium glutamicum. | Improved production of indigo and indirubin. | researchgate.net |
| FMO-Tryptophanase (TRP) Fusion | Escherichia coli | Creation of a bifunctional fusion enzyme. | Optimized bioconversion of L-tryptophan to indigo. | researchgate.net |
| Terpenoid Cyclase (XiaI) | Escherichia coli | Optimization and expression of a novel cyclase. | Enabled indigoid production; co-expression with other enzymes led to indirubin titers of 250.7 mg/L. | acs.orgnih.govcolab.ws |
| Cytochrome P450 (CYP71B102) | Escherichia coli | Heterologous expression with a P450 reductase; codon optimization. | Production of water-soluble indirubin derivatives. | siu.edu |
Metabolic Engineering Strategies for Enhanced Biosynthesis
Metabolic engineering provides a powerful toolkit for optimizing microbial hosts, primarily Escherichia coli, to become efficient cell factories for indirubin production from simple carbon sources like glucose. researchgate.netnih.gov These strategies involve rationally modifying the host's metabolic network to increase the availability of precursors, channel metabolic flux towards the target compound, and eliminate competing pathways. pnnl.govnih.gov
A key objective is to boost the intracellular supply of L-tryptophan, the primary precursor for indirubin biosynthesis. nih.govnih.gov This has been achieved through several targeted genetic modifications. One common strategy is to disrupt the function of the tryptophan repressor protein (TrpR) by knocking out its corresponding gene, trpR. researchgate.netnih.gov This deregulation lifts the negative feedback control on the tryptophan operon, leading to increased expression of tryptophan biosynthesis genes. researchgate.net Similarly, feedback inhibition on key enzymes in the aromatic amino acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG) and anthranilate synthase (TrpE), has been removed by introducing mutations (e.g., TrpE S40F) to make them resistant to inhibition by pathway products. pnnl.govresearchgate.netnih.gov
To further direct carbon flux into the shikimate pathway, which produces the aromatic amino acid precursors, engineers have focused on increasing the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov This is accomplished by inactivating genes encoding pyruvate (B1213749) kinases (pykA and pykF), which compete for PEP, and overexpressing the gene for transketolase (tktA), which enhances E4P synthesis. nih.gov
Once the L-tryptophan supply is enhanced, the heterologous pathway to convert it to indirubin must be optimized. This typically involves introducing genes for tryptophanase (TnaA), which converts tryptophan to indole, and a monooxygenase (like FMO), which hydroxylates indole to form indoxyl isomers. researchgate.netnih.gov The spontaneous condensation of isatin (an oxidation product of indoxyl) and indoxyl then forms indirubin. nih.govclockss.org To improve the efficiency of this conversion, strategies include enhancing the import of tryptophan into the cell by overexpressing transporter proteins like TnaB and AroP. acs.orgnih.govjmb.or.kr Additionally, the accumulation of hydrogen peroxide (H₂O₂), a byproduct of some enzymatic reactions that can cause cellular stress, is mitigated by overexpressing a catalase (KatE). acs.orgcolab.ws
The integration of these strategies has led to significant improvements in indirubin titers. Fed-batch fermentation of an E. coli strain engineered with many of these modifications resulted in the production of 56 mg/L of indirubin directly from glucose. nih.gov In another study combining enzyme optimization and metabolic engineering, a final indirubin productivity of 250.7 mg/L was achieved in flask fermentations. acs.orgnih.gov
Table 2: Metabolic Engineering Strategies for Indirubin Production in E. coli
| Strategy | Genetic Modification(s) | Purpose | Resulting Indirubin Titer | Reference(s) |
|---|---|---|---|---|
| Deregulation of Tryptophan Pathway | Knockout of trpR (tryptophan repressor). | Increase expression of tryptophan biosynthesis genes. | 12.5% yield increase in one study. | researchgate.netnih.gov |
| Removal of Feedback Inhibition | Mutation of AroG and TrpE genes. | Prevent end-product inhibition of the aromatic amino acid pathway. | Part of a strategy yielding 56 mg/L. | pnnl.govnih.gov |
| Enhance Precursor Supply | Knockout of pykA and pykF; overexpression of tktA. | Increase availability of PEP and E4P for the shikimate pathway. | Part of a strategy yielding 56 mg/L. | nih.gov |
| Pathway Introduction & Optimization | Introduction of FMO and TnaA. | Establish the biosynthetic pathway from tryptophan to indirubin. | Foundational for de novo production from glucose. | nih.gov |
| Enhanced Substrate Transport | Overexpression of tryptophan transporters TnaB and AroP. | Increase intracellular tryptophan concentration. | Contributed to a 60-fold improvement in total indigoids. | acs.orgnih.gov |
| Stress Reduction | Overexpression of catalase (KatE). | Degrade toxic H₂O₂ byproduct. | Contributed to a final productivity of 250.7 mg/L. | acs.orgcolab.ws |
Molecular Pharmacodynamics of Indirubin and Its Derivatives
Kinase Inhibition Mechanisms of Indirubin (B1684374)
Indirubin acts as a multi-kinase inhibitor, targeting a range of kinases with varying degrees of potency. researchgate.netnih.gov Its inhibitory activity is largely attributed to its ability to interfere with ATP binding at the catalytic site of these enzymes. pnas.orgresearchgate.netgoogle.comnih.govnih.govnih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are key regulators of the eukaryotic cell cycle. google.comnih.gov Indirubin and its derivatives have been extensively studied for their potent inhibitory effects on various CDKs, leading to cell cycle arrest. pnas.orgresearchgate.netresearchgate.netnih.goviiarjournals.orgnih.gov
ATP-Competitive Binding within Kinase Catalytic Domains
Indirubins inhibit CDKs by competing with ATP for binding to the catalytic domain of the kinase. pnas.orgresearchgate.netgoogle.comnih.govnih.govnih.gov Structural studies, including X-ray crystallography of enzyme-inhibitor complexes, have revealed that indirubins occupy the purine-binding pocket within the ATP-binding site. pnas.orggoogle.comnih.gov Essential hydrogen bonds formed between the indirubin molecule (specifically the NH, CO, and N′H groups) and the peptide backbone of the kinase are critical for this binding affinity. pnas.org Modifications in this region of the indirubin molecule can abolish ATP-competitive inhibition of CDKs. pnas.org
Inhibition of Specific CDK/Cyclin Complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, CDK5/p25)
Indirubin and its derivatives demonstrate inhibitory activity against several specific CDK/cyclin complexes crucial for cell cycle progression and other cellular functions. These include CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, and CDK5/p25. pnas.orgresearchgate.netabcam.comnih.govmedchemexpress.comresearchgate.net Inhibition of these complexes can lead to cell cycle arrest at different phases, such as G1/S or G2/M. pnas.orgresearchgate.netiiarjournals.orgnih.govspandidos-publications.com
Research findings have detailed the inhibitory potencies (IC50 values) of indirubin and its derivatives against these specific complexes. For instance, Indirubin-3'-monoxime (B1671880) has shown IC50 values of 0.18 µM for CDK1/cyclin B, 0.5 µM for CDK2/cyclin A, 0.25 µM for CDK2/cyclin E, and 0.1 µM for CDK5/p35 (a form associated with p25). Another derivative, Indirubin-5-sulfonate, exhibits IC50 values of 55 nM for CDK1/cyclin B, 35 nM for CDK2/cyclin A, 150 nM for CDK2/cyclin E, and 65 nM for CDK5/p35. medchemexpress.com These data highlight the varying affinities of indirubin derivatives for different CDK complexes.
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Indirubins are also potent inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β), a kinase involved in numerous cellular processes, including glycogen metabolism, Wnt signaling, and tau phosphorylation. researchgate.netabcam.comnih.govresearchgate.netresearchgate.netfrontiersin.org Similar to their interaction with CDKs, indirubins inhibit GSK-3β by competing with ATP for binding to its catalytic site. researchgate.netnih.govresearchgate.net The isatin (B1672199) ring of indirubins is accommodated in the hinge region of the GSK-3β binding site, forming hydrogen bonds with specific amino acids like Val135 and Asp133. researchgate.net
Indirubin-3'-monoxime is a particularly potent GSK-3β inhibitor, with an reported IC50 value of 22 nM. medchemexpress.com Indirubin itself has an IC50 of 600 nM for GSK-3β. abcam.com The inhibition of GSK-3β by indirubins has implications in the context of abnormal tau phosphorylation observed in Alzheimer's disease. researchgate.netnih.govresearchgate.net
c-Src Kinase Inhibition and Downstream Effects
Certain indirubin derivatives have been identified as inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in various signaling pathways, including cell growth, survival, and migration. pnas.orgnih.govscbt.comnih.govbslonline.org The indirubin derivative E804, for instance, directly inhibits c-Src kinase activity in vitro with an IC50 of 0.43 μM. pnas.orgnih.gov This inhibition is also mediated through competitive binding at the ATP-binding site of c-Src. pnas.orgscbt.com
Inhibition of c-Src by indirubin derivatives can lead to downstream effects, such as the reduction of tyrosyl phosphorylation of c-Src itself and its substrate, Stat3. pnas.orgnih.gov This disruption of the Src-Stat3 signaling pathway can result in the down-regulation of antiapoptotic proteins like Mcl-1 and Survivin, ultimately contributing to the induction of apoptosis in cancer cells. pnas.orgnih.gov
Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Inhibition and Selectivity
Indirubin derivatives have also shown inhibitory activity against Dual-Specificity Tyrosine-Regulated Kinases (DYRKs), a family of kinases involved in processes like pre-mRNA splicing and neurodevelopment. nih.govacs.orgresearchgate.net While indirubins can be considered non-selective kinase inhibitors, modifications to the indirubin core have been explored to enhance selectivity towards specific kinases, including DYRKs. nih.govnih.govacs.orgresearchgate.netscbt.com
Studies have investigated indirubin derivatives with substitutions at positions 5', 6', and 7 to improve their selectivity for DYRK kinases. nih.govacs.orgresearchgate.net A novel inverse binding mode within the DYRK2 kinase has been suggested and confirmed by crystal structure analysis, providing a structural basis for improved selectivity of certain indirubin derivatives towards DYRKs. nih.govacs.orgresearchgate.net Compound 6i, a derivative with a 5'-carboxylate moiety, has demonstrated a favorable inhibitory profile against DYRK kinases. nih.govacs.orgresearchgate.net
c-Met Kinase Inhibition
Research has identified certain indirubin derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, survival, and angiogenesis, and is often overexpressed in various human tumors, including gastric cancers. nih.govbiomolther.orgnih.govnus.edu.sg For instance, the indirubin derivative LDD-1937 has demonstrated potent inhibitory activity against c-Met kinase in vitro, with an IC₅₀ value of 0.239 μM. nih.govbiomolther.orgresearchgate.net This inhibition of c-Met kinase activity by LDD-1937 has been shown to block downstream signaling pathways, including those involving Erk1/2, STAT3, STAT5, and Akt. nih.govnih.gov Inhibition of the HGF/c-MET axis by indirubin hybrids has also been shown to suppress the PI3K/Akt/mTOR pathway. nus.edu.sg
FLT3 Kinase Inhibition
Indirubin derivatives have also been investigated for their inhibitory effects on Fms-like tyrosine kinase 3 (FLT3), a valuable pharmacological target in acute myeloid leukemia (AML) due to the frequent occurrence of activating mutations. spandidos-publications.comwipo.intresearchgate.net Studies have shown that certain indirubin derivatives, such as indirubin-3′-oxime (IO) and 6-bromoindirubin-3′-oxime (BIO), exhibit potent inhibitory activity against FLT3. aacrjournals.org IO and BIO demonstrated IC₅₀ values of 79 nM and 254 nM, respectively, against FLT3. aacrjournals.org Another derivative, LDD-1076, showed potent in vitro FLT3 kinase inhibition with an IC₅₀ of 7.89 nM. spandidos-publications.comnih.gov The inhibition of FLT3 by indirubin derivatives can lead to the suppression of downstream signaling molecules like STAT5 and induce apoptosis and cell cycle arrest in FLT3-mutated AML cells. spandidos-publications.comnih.govresearchgate.net
Here is a table summarizing the FLT3 inhibitory activity of some indirubin derivatives:
| Compound Name | FLT3 IC₅₀ (nM) | Cell Line (if tested) | Reference |
| Indirubin-3′-oxime (IO) | 79 | MV4;11 (FLT3-ITD) | aacrjournals.org |
| 6-bromoindirubin-3′-oxime (BIO) | 254 | MV4;11 (FLT3-ITD) | aacrjournals.org |
| LDD-1076 | 7.89 | In vitro kinase assay | spandidos-publications.comnih.gov |
| LDD-1075 | 3190 | In vitro kinase assay | spandidos-publications.comnih.gov |
| 5-fluoro indirubin derivative (Compound 13) | 15 | FLT3 | nih.gov |
Aurora Kinase Modulation
Aurora kinases, particularly Aurora-A and Aurora-B, are serine/threonine protein kinases essential for regulating cell division during mitosis and are frequently overexpressed in various cancers. nih.govresearchgate.netfrontiersin.org Indirubin derivatives have been found to modulate the activity of Aurora kinases. For example, the indirubin derivative LDD970 has demonstrated inhibitory activity against Aurora kinase A, with an IC₅₀ of 0.37 mM in vitro. nih.gov Inhibition of Aurora kinase A by LDD970 in colorectal cancer cells has been shown to decrease proliferation, inhibit migration, and induce apoptosis. nih.gov Some 7-substituted indirubin-3′-oximes have shown significant inhibitory activity towards Aurora C and modest activity on Aurora B, with little to no activity on Aurora A, although 7FIO appeared equipotent on all three Aurora forms. udl.cat
Cell Signaling Pathway Modulation
Beyond direct kinase inhibition, indirubin and its derivatives significantly influence various cell signaling pathways, notably those involving the Signal Transducer and Activator of Transcription (STAT) proteins. scispace.comresearchgate.net
Regulation of STAT Signaling Pathways
STAT proteins play critical roles in cell survival, proliferation, and immune responses, and their aberrant activation is frequently observed in numerous cancers. pnas.orgtvarditherapeutics.com Indirubin derivatives have been shown to potently block STAT signaling. pnas.orgnih.govthieme-connect.com
Inhibition of Constitutive STAT3 Activation
Constitutive activation of STAT3 is a common feature in many human cancers and contributes to tumor cell survival and proliferation. pnas.orgtvarditherapeutics.com Indirubin derivatives, such as E564, E728, and E804, have been shown to potently block constitutive STAT3 signaling in various cancer cells, including breast and prostate cancer cells. pnas.orgnih.gov This inhibition can occur through the blockade of upstream kinases that phosphorylate and activate STAT3, such as Src family kinases. pnas.orgnih.govthieme-connect.com For instance, E804 directly inhibits Src kinase activity in vitro and reduces tyrosyl phosphorylation of c-Src and STAT3 in cultured cells. pnas.orgnih.gov This leads to the suppression of constitutive STAT3 DNA-binding activity. pnas.orgnih.gov Indirubin itself has been shown to repress the expression of phosphorylated-STAT3 in ovarian cancer cells. nih.govdovepress.com Indirubin-3′-monoxime has also been shown to specifically block the phosphorylation of STAT3 induced by various factors like PDGF, interferon-γ, and thrombin. ahajournals.org
Impact on STAT3 Target Gene Expression (e.g., Mcl-1, Survivin)
STAT3, when activated, acts as a transcription factor that regulates the expression of several genes involved in cell proliferation and survival, including the antiapoptotic proteins Mcl-1 and Survivin. pnas.orgiiarjournals.orgresearchgate.net Inhibition of STAT3 signaling by indirubin derivatives leads to the down-regulation of these crucial survival proteins. pnas.orgnih.govthieme-connect.comiiarjournals.orgresearchgate.net Studies have demonstrated that indirubin derivatives cause a decrease in the expression levels of Mcl-1 and Survivin, which subsequently contributes to the induction of apoptosis in cancer cells. pnas.orgnih.govthieme-connect.comiiarjournals.org This down-regulation of antiapoptotic proteins is a key mechanism by which indirubin compounds exert their antitumor activity. pnas.orgnih.gov
Here is a table illustrating the impact of indirubin derivatives on STAT3 target gene expression:
| Indirubin Derivative | Target Gene(s) Down-regulated | Cellular Context | Reference |
| E564, E728, E804 | Mcl-1, Survivin | Human breast and prostate cancer cells | pnas.orgnih.gov |
| E804 | Bcl-x, Mcl-1, Survivin | Various cancer cells | thieme-connect.com |
| Indirubin | Cyclin D1, C-myc | Human ovarian cancer cells | nih.govdovepress.com |
PI3K/AKT/mTOR Pathway Interaction
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer researchgate.net. Research indicates that indirubin can modulate this pathway. Studies have shown that indirubin can inhibit the phosphorylation of key components of this cascade, including PI3K, AKT, and mTOR tandfonline.com. This inhibitory effect has been observed in various cell types, such as acute lymphoblastic leukemia (ALL) cells tandfonline.com and macrophages nih.govresearchgate.net. For instance, indirubin dose-dependently inhibited the phosphorylation of PI3K, AKT, and mTOR in ALL cells tandfonline.com. Conversely, in some contexts, indirubin has been observed to restore the expression of PTEN, a phosphatase that negatively regulates the PI3K/AKT/mTOR pathway, leading to its attenuation nih.gov. This suggests a complex modulatory role for indirubin within this pathway, potentially dependent on the cellular context and specific stimulus nih.gov.
Table 1: Indirubin's Modulation of the PI3K/AKT/mTOR Pathway
| Target | Effect | Cellular Context | Key Finding | Source |
| PI3K | Inhibition | ALL cells, Macrophages | Dose-dependent inhibition of phosphorylation. tandfonline.comnih.govresearchgate.net | tandfonline.comnih.govresearchgate.net |
| AKT | Inhibition | ALL cells, Macrophages, CD4+ T cells | Inhibition of phosphorylation; attenuation via PD1/PTEN axis. nih.govtandfonline.comnih.govresearchgate.net | nih.govtandfonline.comnih.govresearchgate.net |
| mTOR | Inhibition | ALL cells | Dose-dependent inhibition of phosphorylation. tandfonline.com | tandfonline.com |
| PTEN | Restoration | CD4+ T cells | Leads to attenuation of AKT/mTOR pathway. nih.gov | nih.gov |
NF-κB Pathway Modulation
The NF-κB pathway is a central mediator of inflammatory and immune responses. Indirubin has been shown to interfere with NF-κB signaling. Studies demonstrate that indirubin can suppress NF-κB activation induced by various inflammatory agents and carcinogens in a dose- and time-dependent manner nih.gov. This suppression involves blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and inhibiting the phosphorylation and nuclear translocation of the NF-κB subunit p65 nih.govnih.govresearchgate.netnih.gov. By modulating NF-κB activity, indirubin can influence the expression of NF-κB-regulated genes involved in processes such as antiapoptosis, proliferation, and invasion nih.gov. This modulation contributes to its anti-inflammatory properties researchgate.netnih.gov.
Table 2: Indirubin's Modulation of the NF-κB Pathway
| Target/Event | Effect | Stimulus | Key Finding | Source |
| NF-κB Activation | Suppression | TNF, inflammatory agents, carcinogens, LPS | Dose- and time-dependent suppression. nih.govnih.govresearchgate.netnih.gov | nih.govnih.govresearchgate.netnih.gov |
| IκBα Phosphorylation/Degradation | Blockade | TNF, LPS | Inhibits phosphorylation and degradation. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| p65 Phosphorylation/Nuclear Translocation | Inhibition | TNF, LPS | Inhibits phosphorylation and nuclear translocation. nih.govnih.govresearchgate.netnih.gov | nih.govnih.govresearchgate.netnih.gov |
| NF-κB-regulated genes | Inhibition | Related to NF-κB suppression | Inhibits expression of genes involved in antiapoptosis, proliferation, invasion. nih.gov | nih.gov |
MAPK Signaling Cascade Regulation (e.g., JNK, ERK, p38)
The MAPK signaling pathways, including JNK, ERK, and p38, are involved in diverse cellular responses, including inflammation, proliferation, and apoptosis. Indirubin has been reported to regulate these cascades. Studies indicate that indirubin can suppress the phosphorylation of p38, ERK, and JNK, particularly in response to inflammatory stimuli like LPS researchgate.netnih.gov. This inhibition of MAPK phosphorylation is linked to indirubin's anti-inflammatory effects researchgate.netnih.gov. Furthermore, indirubin derivatives, such as indirubin-3-monoxime, have been shown to specifically inhibit JNK1 activity bslonline.orgbslonline.org. The modulation of these pathways contributes to indirubin's ability to influence cellular processes like inflammation and potentially tumorigenesis bslonline.orgbslonline.org.
Table 3: Indirubin's Regulation of MAPK Signaling
| Target | Effect | Stimulus | Cellular Context | Key Finding | Source |
| p38 | Suppression | LPS, TGF-β | Macrophages, Mouse mammary epithelial cells, HSCs | Inhibits phosphorylation. researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |
| ERK | Suppression | LPS, TGF-β | Macrophages, Mouse mammary epithelial cells, HSCs | Inhibits phosphorylation. researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |
| JNK | Suppression | LPS, TGF-β | Macrophages, Mouse mammary epithelial cells, HSCs | Inhibits phosphorylation. researchgate.netnih.govnih.govresearchgate.net | researchgate.netnih.govnih.govresearchgate.net |
| JNK1 | Inhibition | - | Breast cancer cells | Indirubin-3-monoxime directly inhibits activity. bslonline.orgbslonline.org | bslonline.orgbslonline.org |
EGFR/SRC/PI3K Pathway Inhibition
Research suggests that indirubin can target the EGFR/SRC/PI3K signaling axis, particularly in the context of inflammatory responses. Network pharmacology analysis has identified EGFR and SRC as key molecular targets of indirubin nih.govresearchgate.netscilit.com. Experimental validation has demonstrated that indirubin can inhibit the activation of the EGFR/SRC/PI3K pathway, leading to a reduction in downstream signaling nih.govresearchgate.netscilit.com. This inhibition has been observed in macrophages stimulated with LPS and is associated with the anti-inflammatory effects of indirubin nih.govresearchgate.netscilit.com. Molecular docking studies further support the strong binding affinity of indirubin for these core targets tandfonline.com.
Table 4: Indirubin's Inhibition of the EGFR/SRC/PI3K Pathway
| Target | Effect | Stimulus | Cellular Context | Key Finding | Source |
| EGFR | Inhibition | LPS | Macrophages | Inhibits activation; identified as a key target. nih.govresearchgate.netscilit.com | nih.govresearchgate.netscilit.com |
| SRC | Inhibition | LPS | Macrophages | Inhibits activation; identified as a key target. nih.govresearchgate.netscilit.com | nih.govresearchgate.netscilit.com |
| PI3K | Inhibition | LPS | Macrophages | Downstream inhibition as part of the pathway modulation. nih.govresearchgate.netscilit.com | nih.govresearchgate.netscilit.com |
Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Signaling
Indirubin is recognized as a dietary-derived indole-based ligand of the cytosolic aryl hydrocarbon receptor (AhR) invivogen.comalab.com.pl. It is an endogenous AhR agonist, with its synthesis dependent on dietary tryptophan and the activity of gut microbiota and host hepatocytes invivogen.comalab.com.pl. Indirubin has been found in human urine and fetal bovine serum, and its levels and potency suggest it can activate AhR-mediated signaling in vivo nih.govenv.go.jp. Studies have shown that indirubin can be more potent at activating human AhR than the prototypical agonist, TCDD, although species differences exist, with indirubin being a more potent agonist of human AhR than murine AhR invivogen.comalab.com.plmdpi.com. Indirubin binding to AhR leads to its translocation to the nucleus, dimerization with ARNT, and binding to dioxin-responsive elements (DREs) to regulate target gene expression mdpi.combiorxiv.org. The effects of indirubin on AhR signaling can be dose-dependent, with low (picomolar/nanomolar) doses inducing transient nuclear translocation and high (micromolar) doses causing long-term translocation followed by degradation, similar to TCDD researchgate.net.
Table 5: Indirubin's AhR Ligand Activity and Signaling
| Aspect | Finding | Source |
| Ligand Type | Dietary-derived indole-based ligand, endogenous agonist. invivogen.comalab.com.pl | invivogen.comalab.com.pl |
| Occurrence | Detected in human urine and fetal bovine serum. invivogen.comnih.govenv.go.jp | invivogen.comnih.govenv.go.jp |
| Synthesis | From tryptophan metabolism by gut microbiota and host hepatocytes. invivogen.comalab.com.pl | invivogen.comalab.com.pl |
| Potency (vs TCDD) | More potent at activating human AhR than TCDD in some assays. invivogen.comnih.govenv.go.jpalab.com.plmdpi.comoup.com | invivogen.comnih.govenv.go.jpalab.com.plmdpi.comoup.com |
| Species Difference | More potent agonist of human AhR than murine AhR. invivogen.comalab.com.plmdpi.com | invivogen.comalab.com.plmdpi.com |
| Mechanism | Binds to cytosolic AhR, induces nuclear translocation, dimerization with ARNT, DRE binding. mdpi.combiorxiv.org | mdpi.combiorxiv.org |
| Dose-Dependency | Low vs. high doses show differential effects on nuclear translocation and degradation. researchgate.net | researchgate.net |
TGF-β Pathway Modulation
The TGF-β pathway is involved in various cellular processes, including cell growth, differentiation, and the regulation of the extracellular matrix, and plays a significant role in conditions like liver fibrosis nih.govmdpi.com. Indirubin and its derivatives have been shown to modulate TGF-β signaling. Studies investigating liver fibrosis models have demonstrated that indirubin can attenuate TGF-β-mediated signaling pathways nih.govresearchgate.net. This includes the down-regulation of phosphorylated Smad2/3, key downstream mediators of the canonical TGF-β pathway, in a dose-dependent manner nih.govresearchgate.net. Additionally, indirubin has been found to attenuate TGF-β-induced activation of MAPK pathways (p38, ERK, and JNK) nih.govresearchgate.net. An indirubin derivative, E738, has been shown to inhibit both TGF-β and BMP pathways, partly through ubiquitin-proteasome-mediated depletion of R-Smad pools nih.gov.
Table 6: Indirubin's Modulation of the TGF-β Pathway
| Target/Event | Effect | Cellular Context | Key Finding | Source |
| TGF-β pathway | Modulation | Liver fibrosis | Attenuates signaling pathways. nih.govresearchgate.net | nih.govresearchgate.net |
| p-Smad2/3 | Down-regulation | HSCs | Dose-dependent reduction of phosphorylation induced by TGF-β. nih.govresearchgate.net | nih.govresearchgate.net |
| TGF-β-induced MAPKs | Attenuation | HSCs | Reduces phosphorylation of p38, ERK, and JNK induced by TGF-β. nih.govresearchgate.net | nih.govresearchgate.net |
| R-Smads | Depletion | Cells (derivative E738) | Ubiquitin-proteasome-mediated depletion by derivative E738. nih.gov | nih.gov |
PPARγ Activation Mechanisms
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity nih.govnih.govmdpi.com. Research indicates that indirubin can act as a PPARγ activator. Studies using 3T3-L1 cells have shown that indirubin can enhance adipocyte differentiation and reduce lipid accumulation, effects that are mediated through PPARγ activation nih.govnih.gov. This activation leads to increased basal and insulin-stimulated glucose uptake nih.govnih.gov. The effect of indirubin on PPARγ ligand activity can be biphasic, with a strong effect at low concentrations that is inhibited at high concentrations, suggesting multiple mechanisms may be involved in its activation of PPARγ nih.gov. The effects of indirubin on adipocyte differentiation and glucose uptake were terminated by co-treatment with a PPARγ antagonist, GW9662, confirming the involvement of PPARγ nih.govnih.gov.
Table 7: Indirubin's PPARγ Activation and Effects
| Target/Process | Effect | Cellular Context | Key Finding | Source |
| PPARγ | Activation | 3T3-L1 cells | Acts as a ligand, promotes activation. nih.govnih.gov | nih.govnih.gov |
| Adipocyte differentiation | Enhancement | 3T3-L1 cells | Promoted via PPARγ activation. nih.govnih.gov | nih.govnih.gov |
| Lipid accumulation | Reduction | Mature 3T3-L1 adipocytes | Reduced via PPARγ activation. nih.govnih.gov | nih.govnih.gov |
| Glucose uptake | Increase | Mature 3T3-L1 adipocytes | Increased basal and insulin-stimulated uptake via PPARγ activation. nih.govnih.gov | nih.govnih.gov |
| PPARγ ligand activity | Biphasic | - | Strong at low concentrations, inhibited at high concentrations. nih.gov | nih.gov |
Cellular Process Regulation
Indirubin and its derivatives exert their biological activities by influencing a range of cellular processes critical for cell growth, survival, and migration. Their molecular targets often include kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), and signaling pathways like STAT3 dovepress.compnas.orgiiarjournals.orgguidetopharmacology.org.
Cell Cycle Arrest Induction (G1/S, G2/M Phases)
Indirubin compounds are known to induce cell cycle arrest in cancer cells, primarily at the G1/S and G2/M phases pnas.orgiiarjournals.org. This arrest prevents uncontrolled cell division, a hallmark of cancer. Indirubin derivatives, such as indirubin-3'-monoxime (I3M), function as potent inhibitors of CDKs by competing with ATP binding at the catalytic site iiarjournals.orgbrieflands.com. Inhibition of CDKs, which are crucial regulators of cell cycle progression, leads to the observed cell cycle arrest pnas.orgbrieflands.com.
Studies have shown that indirubin derivatives can induce G2/M arrest in various cell types iiarjournals.org. For instance, I3M has been shown to induce a significant G2/M arrest in HeLa cells nih.gov. Additionally, some indirubin derivatives, like 5'-nitro-indirubinoxime (5'-NIO), can also induce G1/S arrest nih.gov. The induction of G0/G1 arrest by I3M has been observed in human neuroblastoma cells at concentrations above 2.5 µM, accompanied by a decrease in cells in the S and G2/M phases spandidos-publications.comspandidos-publications.com. This G1/S arrest can involve the reduction of CDK4 and cyclin D1/D3 levels and the induction of p21waf1 nih.gov. The antimitotic properties of indirubin are also associated with time-dependent changes in the protein levels of cdk1, cyclin B, and the cdk1/cyclin B complex iiarjournals.org.
Apoptosis Induction in Malignant Cells
Induction of apoptosis, or programmed cell death, is a key mechanism by which indirubin and its derivatives exhibit anticancer effects dovepress.compnas.orge-century.us. Following cell cycle arrest, apoptosis is often triggered in malignant cells treated with these compounds iiarjournals.org. Indirubin derivatives can induce apoptosis in various cancer cell lines, including breast, prostate, ovarian, and leukemic cells dovepress.compnas.orge-century.us.
One mechanism involves the inhibition of the STAT3 signaling pathway, which leads to the down-regulation of anti-apoptotic proteins such as Mcl-1 and Survivin pnas.orgiiarjournals.org. For example, indirubin treatment significantly inhibited cell viability and induced apoptosis in human ovarian cancer cells, which was found to involve impaired STAT3 signaling dovepress.com. Detailed studies revealed that indirubin repressed phosphorylated-STAT3 levels, thereby repressing pro-survival proteins and elevating pro-apoptosis ones dovepress.com. Indirubin has also been shown to promote apoptosis by altering the expression of proteins like Bax, Bcl-2, and PARP e-century.us. Some indirubin derivatives, like I3M, induce apoptosis through a mitochondria-dependent activation of the caspase cascade nih.gov. While I3M induced apoptosis in some cell lines, like RT112 and SUP transitional cell cancer cells, other lines like RT4 and T24 showed no significant apoptosis under I3M treatment iiarjournals.org.
Autophagy Modulation
Autophagy is a cellular process involving the degradation and recycling of cellular components. Indirubin and its derivatives have been shown to modulate autophagy in cancer cells, although the precise role (induction or inhibition) can vary depending on the cell type and context. Some research indicates that indirubin can induce autophagy in certain cancer cells, such as human glioma cells e-century.usresearchgate.net. This induction of autophagy has been observed alongside the induction of apoptosis e-century.usresearchgate.net. Studies have shown that indirubin treatment can increase the expression of autophagic proteins like LC3B-II, ATG-5, ATG-12, and Beclin-1 in glioma cells researchgate.net. An indirubin derivative, E804, has also been reported to promote autophagy in gastric cancer cells through the STAT3 signaling pathway frontiersin.org. Conversely, some studies suggest indirubin's role in modulating autophagy in immune cells, impacting processes like energy metabolism nih.gov.
Inhibition of Cell Proliferation
Indirubin and its derivatives demonstrate potent growth inhibitory effects across a wide spectrum of human cancer cells dovepress.compnas.orgiiarjournals.org. This inhibition of cell proliferation is closely linked to their ability to induce cell cycle arrest and apoptosis pnas.org. Indirubin has been shown to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner iiarjournals.org.
For instance, indirubin significantly inhibited the proliferation of tumor-derived endothelial cells (Td-EC) in a dose- and time-dependent manner nih.govdovepress.com. While indirubin also affected human umbilical vein endothelial cells (HUVEC), its effects were weaker compared to Td-EC nih.govdovepress.com. Indirubin-3'-monoxime significantly inhibited the proliferation of transitional cell cancer cell lines at concentrations above 5 µM after 24 hours iiarjournals.org. The half-maximal inhibitory concentration (IC50) of indirubin for inhibiting cell viability in certain ovarian cancer cell lines was found to be around 4 µM dovepress.com.
Suppression of Cell Invasion and Migration
The ability of cancer cells to invade surrounding tissues and migrate to distant sites is crucial for metastasis. Indirubin and its derivatives have demonstrated the capacity to suppress these processes nih.govplos.orgaacrjournals.org. Studies have shown that indirubin can inhibit the migration and invasion of tumor-derived endothelial cells nih.govdovepress.com.
An indirubin derivative, 6-bromoindirubin-3'-oxime (B1676677) (6BIO), has been identified as a promising antimetastatic agent aacrjournals.org. Subtoxic concentrations of 6BIO inhibited the adhesion, migration, and invasion of various metastatic cell types in vitro aacrjournals.org. While GSK3β and PDK1 were investigated as potential targets, the Jak/STAT3 signaling pathway appeared to play a significant role in mediating the antimetastatic effects of 6BIO by modulating downstream migration regulators aacrjournals.org. Indirubin-3'-monoxime has also been shown to inhibit the migration and invasion of oral cancer cells plos.org.
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Indirubin and its derivatives have been investigated for their anti-angiogenic properties nih.govuc.ptnih.govnih.gov. Indirubin has been shown to inhibit angiogenesis both in vitro and in vivo nih.gov.
One key mechanism involves the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)-mediated JAK/STAT3 signaling pathway in endothelial cells nih.gov. Indirubin can suppress endothelial cell migration, tube formation, and cell survival nih.gov. The indirubin derivative E804 functions as an inhibitor of the VEGFR-2 signaling pathway, leading to the inhibition of angiogenesis nih.gov. E804 inhibited the proliferation, migration, and capillary-like structure formation of HUVECs stimulated by VEGF nih.gov. Compared to indirubin and indirubin-3'-monoxime, E804 exerted anti-angiogenic activity in HUVECs at lower concentrations nih.gov. Indirubin's anti-angiogenic effects contribute to its ability to suppress tumor growth by limiting the supply of nutrients and oxygen uc.pt.
Here is a summary of some research findings on the effects of Indirubin and its derivatives on cellular processes:
| Cellular Process | Indirubin/Derivative | Cell Line(s) Studied | Key Findings | Source |
| Cell Cycle Arrest (G1/S, G2/M) | Indirubin, I3M, 5'-NIO | Various cancer cell types, HeLa, Neuroblastoma, KB oral carcinoma | Induces G1/S and G2/M arrest, inhibits CDKs, alters cell cycle regulatory proteins. | pnas.orgiiarjournals.orgnih.govnih.govspandidos-publications.comspandidos-publications.com |
| Apoptosis Induction | Indirubin, I3M, Derivatives | Malignant cells, Ovarian cancer, Glioma, Leukemia | Induces apoptosis, down-regulates anti-apoptotic proteins (Mcl-1, Survivin), activates caspase cascade, involves STAT3 pathway. | dovepress.compnas.orge-century.usiiarjournals.orgbrieflands.comnih.govresearchgate.net |
| Autophagy Modulation | Indirubin, E804 | Glioma cells, Gastric cancer cells | Can induce autophagy, involves STAT3 signaling pathway. | e-century.usresearchgate.netfrontiersin.org |
| Inhibition of Cell Proliferation | Indirubin, I3M | Wide spectrum of cancer cells, Td-EC, TCC cell lines, Ovarian cancer | Inhibits proliferation in a dose- and time-dependent manner, linked to cell cycle arrest and apoptosis. | dovepress.comiiarjournals.orgnih.govdovepress.com |
| Suppression of Invasion/Migration | Indirubin, 6BIO, I3M | Td-EC, Metastatic cell types, Oral cancer cells | Suppresses migration and invasion, involves STAT3 signaling and modulation of migration regulators. | nih.govdovepress.complos.orgaacrjournals.org |
| Anti-Angiogenic Mechanisms | Indirubin, E804 | Endothelial cells (HUVEC, Td-EC) | Inhibits angiogenesis, blocks VEGFR2-mediated JAK/STAT3 signaling, suppresses endothelial cell migration, tube formation, and survival. | nih.govdovepress.comuc.ptnih.govnih.gov |
Tubulin Binding and Anti-Mitotic Activity
Indirubin has been identified as a compound that interacts with tubulin, a key protein subunit of microtubules which are essential components of the cytoskeleton and play a critical role in cell division. Studies have shown that indirubin can inhibit the proliferation of cancer cells and induce a mitotic block. nih.govresearchgate.net At concentrations exceeding its half-maximal inhibitory concentration (IC50), indirubin demonstrates a moderate depolymerizing effect on the interphase microtubular network and spindle microtubules in certain cancer cell lines. nih.govresearchgate.net
Investigations using goat brain tubulin indicate that indirubin binds to tubulin at a single site. nih.govresearchgate.net This binding occurs at the interface of the alpha-beta tubulin heterodimer, as suggested by molecular docking and dynamics simulation studies. nih.govresearchgate.net Furthermore, indirubin has been observed to stabilize the binding of colchicine (B1669291) to tubulin and promote the modification of cysteine residues, suggesting it induces conformational changes in tubulin upon binding. nih.govresearchgate.net
The interaction with tubulin and the subsequent disruption of microtubule dynamics are considered potential mechanisms contributing to the anti-cancer activities of indirubin. nih.govresearchgate.net Notably, indirubin has been shown to synergistically enhance the anti-mitotic and anti-proliferative activity of vinblastine, a known microtubule-targeted agent. nih.govresearchgate.net
Several indirubin derivatives have also been explored for their tubulin inhibitory potential. Structure-activity relationship studies have aimed to identify modifications that enhance anti-proliferative activity and tubulin polymerization inhibition. nih.gov For instance, certain indole-based derivatives have demonstrated potent inhibitory activity against tubulin polymerization and disrupted intracellular microtubule networks, leading to mitotic arrest in the G2/M phase. nih.gov
Induction of Ferroptosis
Recent research has highlighted the potential of indirubin to induce ferroptosis, a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation. tmrjournals.comdovepress.comtmrjournals.comdovepress.com Studies investigating the anti-breast cancer activity of indirubin have explored its ability to trigger ferroptosis. tmrjournals.comtmrjournals.comtmrjournals.com
In murine breast cancer cells, indirubin has been shown to promote ferroptosis, evidenced by the depletion of glutathione (B108866) (GSH), increased levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), and decreased expression of glutathione peroxidase 4 (GPX4). tmrjournals.comtmrjournals.com GPX4 is a key enzyme that protects against ferroptosis by converting toxic lipid peroxides into non-toxic lipid alcohols. dovepress.com
The mechanism by which indirubin induces ferroptosis may involve the upregulation of prostaglandin-endoperoxide synthase 2 (Ptgs2), also known as cyclooxygenase-2 (Cox-2). tmrjournals.comtmrjournals.comtmrjournals.com This effect appears to be related to the binding of indirubin with glycogen synthase kinase-3 beta (GSK-3β) and subsequent promotion of its phosphorylation at Ser 9, which inhibits GSK-3β activity. tmrjournals.comtmrjournals.comtmrjournals.com Molecular docking studies suggest that indirubin can form hydrogen bonds with specific residues of GSK-3β, indicating a direct interaction. tmrjournals.com
The induction of ferroptosis by indirubin and its derivatives is being investigated as a potential therapeutic strategy, particularly in cancers that may be resistant to other forms of cell death. dovepress.comdovepress.comnih.govresearchgate.net Optimization of indirubin derivatives has led to the identification of compounds with enhanced anti-tumor activity against certain cancer cells, which has been linked to their ability to induce ferroptosis by promoting GPX4 degradation. nih.govmedchemexpress.cn
Modulation of Keratinocyte Proliferation and Differentiation
Indirubin has demonstrated effects on keratinocyte behavior, which is particularly relevant in the context of proliferative skin diseases like psoriasis. frontiersin.orgtandfonline.commdpi.comnih.govnih.govd-nb.info Psoriasis is characterized by uncontrolled proliferation and abnormal differentiation of keratinocytes. nih.govnih.gov
Studies have shown that indirubin can interfere with the proliferation and differentiation of keratinocytes in psoriatic skin lesions. nih.gov This is supported by observations of a decrease in proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen) and Ki-67, and an increase in the expression of differentiation markers like involucrin. nih.govnih.gov
Indirubin's effects on keratinocytes may involve the inhibition of key signaling pathways. It has been reported to inhibit the activation of the epidermal growth factor receptor (EGFR) and the expression of CDC25B, a phosphatase involved in cell cycle progression, both of which can be induced by epidermal growth factor (EGF). nih.govfrontiersin.org
Furthermore, indirubin has shown anti-inflammatory effects in keratinocytes, which contributes to its potential therapeutic effects in psoriasis. mdpi.commdpi.comnih.gov It strongly inhibits the expression and secretion of chemokine CCL20 in keratinocytes stimulated by IL-17A, a key cytokine in psoriasis pathogenesis. mdpi.comnih.gov This inhibition is primarily mediated through the TAK1 signaling pathway. mdpi.comnih.gov By disrupting the CCL20/CCR6 axis, indirubin can ameliorate psoriasiform dermatitis. mdpi.comnih.gov
Indirubin has also been shown to suppress the phosphorylation of STAT3 and ERK in IL-22-treated keratinocytes, pathways known to be involved in keratinocyte proliferation and inflammation in psoriasis. mdpi.com This suggests that indirubin's anti-psoriatic activity may, in part, be mediated by inhibiting the STAT3- and ERK-signaling pathways. mdpi.com
Preclinical Investigations of Indirubin S Biological Activities
Oncological Research and Antitumor Efficacy
Indirubin (B1684374) and its derivatives have demonstrated significant antitumor effects in various cancer models. The primary mechanisms often involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to cell cycle arrest and apoptosis. nih.gov
Indirubin has a long history of use in traditional Chinese medicine for treating Chronic Myelogenous Leukemia (CML). nih.govspandidos-publications.com Preclinical studies have provided a scientific basis for this traditional application.
Chronic Myelogenous Leukemia (CML): Indirubin and its derivatives have been shown to be effective against CML cells. nih.gov For instance, the indirubin derivative E804 has been found to potently inhibit the Signal Transducer and Activator of Transcription 5 (Stat5) protein in CML cells. nih.gov This inhibition of the SFK/Stat5 signaling pathway, which is downstream of the Bcr-Abl fusion protein characteristic of CML, leads to apoptosis in both imatinib-sensitive and resistant CML cell lines, as well as in primary CML cells. nih.govresearchgate.net Furthermore, indirubin-3'-monoxime (B1671880) (I3M), another derivative, has been observed to induce G2/M phase cell cycle arrest and apoptosis in the K562 CML cell line. spandidos-publications.com Studies have also indicated that meisoindigo, a derivative of indirubin, inhibits the proliferation of CML cells. chiro.org
Acute Lymphoblastic Leukemia (ALL): The effects of indirubin have also been explored in ALL. In vitro and in vivo experiments have shown that indirubin can inhibit the proliferation of ALL cells, induce apoptosis, and cause cell cycle arrest at the G2/M phase. dovepress.com The underlying mechanism for these effects may involve the PI3K-AKT signaling pathway. dovepress.com Specifically, indirubin has been found to inhibit the expression of CDK1 and Cyclin B1, leading to the observed cell cycle arrest. dovepress.com A study on the indirubin derivative, indirubin-3'-monoxime (I3M), demonstrated that it significantly decreased the viability of the JM1 ALL cell line in a dose-dependent manner, inducing both apoptosis and autophagy. spandidos-publications.comnih.gov Interestingly, I3M showed limited cytotoxicity towards healthy lymphocytes and granulocytes. spandidos-publications.comnih.gov Another synthetic derivative, PLM-101, has shown potent antileukemic activities in preclinical studies, acting as a dual inhibitor of FLT3 and RET, which are often mutated in acute myeloid leukemia (AML). bioworld.com
Chronic Lymphocytic Leukemia (CLL): The in vitro apoptotic effect of Indirubin-3-monoxime (I3M) on CLL cells has been investigated. brieflands.com I3M, an active component of a traditional Chinese medicine formula, has demonstrated anticancer effects in various hematologic malignancies. brieflands.com Its mechanism is thought to involve the inhibition of CDKs, leading to apoptosis and autophagy. brieflands.com In a study on peripheral blood mononuclear cells from CLL patients, I3M was found to induce apoptosis, decrease Bcl-2 gene expression, and inhibit the expression of the CDK2 gene. brieflands.com
| Leukemia Model | Indirubin/Derivative | Key Findings | Potential Mechanism of Action |
| Chronic Myelogenous Leukemia (CML) | Indirubin, Meisoindigo, E804, Indirubin-3'-monoxime | Induces apoptosis, inhibits proliferation, causes G2/M cell cycle arrest. spandidos-publications.comnih.govchiro.org | Inhibition of Stat5 signaling pathway, inhibition of CDK1 and CDK2. spandidos-publications.comnih.gov |
| Acute Lymphoblastic Leukemia (ALL) | Indirubin, Indirubin-3'-monoxime, PLM-101 | Inhibits cell proliferation, induces apoptosis and autophagy, causes G2/M cell cycle arrest. spandidos-publications.comdovepress.comnih.govbioworld.com | Inhibition of PI3K-AKT signaling pathway, inhibition of CDK1 and Cyclin B1, dual FLT3/RET inhibition. dovepress.combioworld.com |
| Chronic Lymphocytic Leukemia (CLL) | Indirubin-3'-monoxime | Induces apoptosis, decreases Bcl-2 expression. brieflands.com | Inhibition of CDK2. brieflands.com |
The antitumor activity of indirubin and its derivatives extends to various solid tumors.
Breast and Prostate Cancer: Indirubin derivatives have been shown to block Stat3 signaling, which is often constitutively activated in breast and prostate cancer cells, leading to the induction of apoptosis. pnas.org The derivative E804 was found to directly inhibit c-Src kinase activity, which in turn reduces the activation of Stat3. pnas.org This inactivation of Stat3 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin. pnas.org
Head and Neck Squamous Cell Carcinoma: Indirubin-3'-oxime has been found to inhibit the growth of human laryngeal cancer cells. This effect is mediated through the induction of the CDK inhibitor p21, inhibition of cyclin D1, and activation of caspase-3. mskcc.org
Hepatocellular Carcinoma (HCC): Indirubin has been shown to inhibit the proliferation, migration, invasion, and angiogenesis of tumor-derived endothelial cells (Td-EC) from HCC. dovepress.com Interestingly, its inhibitory effects were more potent on Td-EC as compared to normal human umbilical vein endothelial cells (HUVEC). dovepress.com
Preclinical research suggests that indirubin and its derivatives may enhance the efficacy of existing chemotherapeutic drugs. A derivative of indirubin has been shown to enhance the cytotoxic effects of adriamycin, a commonly used chemotherapy agent. mskcc.org
In vivo studies using animal models have corroborated the in vitro findings. Indirubin has been observed to possess marked antitumor properties with relatively low toxicity in animal models. pnas.org For instance, in vivo experiments have demonstrated that indirubin can significantly inhibit the progression of ALL. dovepress.com Meisoindigo has also shown promising in vivo activity against acute myeloid leukemia. spandidos-publications.com
Synergy with Existing Chemotherapeutic Agents
Neuroprotective Research and Neurological Disorder Models
Indirubin and its derivatives have emerged as compounds of interest for their neuroprotective potential, largely attributed to their ability to inhibit key kinases involved in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. frontiersin.orgnih.govresearchgate.net
Impact on Alzheimer's Disease Pathophysiology (e.g., Aβ Oligomer-Induced Impairments, Tau Hyper-phosphorylation)
A primary mechanism through which indirubins are thought to exert neuroprotective effects in Alzheimer's disease (AD) is by inhibiting cyclin-dependent kinase-5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β). frontiersin.orgnih.govnih.govresearchgate.net These two kinases are responsible for the abnormal hyper-phosphorylation of the tau protein, a key pathological hallmark of AD. frontiersin.orgresearchgate.netnih.gov
Studies with the indirubin derivative 7-bromoindirubin-3-oxime (7Bio) in mice treated with β-amyloid (Aβ) oligomers have shown significant neuroprotective effects. 7Bio effectively prevented Aβ oligomer-induced impairments in spatial cognition and recognition. frontiersin.orgnih.govnih.gov Mechanistically, 7Bio was found to potently inhibit Aβ oligomer-induced neuroinflammation, synaptic damage, and, crucially, tau hyper-phosphorylation. frontiersin.orgnih.govpolyu.edu.hk Immunohistochemical analysis confirmed that 7Bio significantly decreased the amount of hyper-phosphorylated tau in the hippocampus of Aβ oligomer-treated mice. frontiersin.org
Similarly, another derivative, indirubin-3′-monoxime (IMX), has been shown to protect neuronal cells from Aβ-induced apoptosis. researchgate.net IMX was found to reduce tau phosphorylation at specific sites (Ser199 and Thr205) by inhibiting the activity of GSK-3β. researchgate.net This inhibition of tau hyper-phosphorylation is a critical therapeutic target, as hyper-phosphorylated tau detaches from microtubules and aggregates, leading to neuronal dysfunction and death. researchgate.netnih.gov
| Compound | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| 7-bromoindirubin-3-oxime (7Bio) | Aβ oligomer-treated mice | Prevented cognitive impairments; inhibited neuroinflammation and synaptic damage; attenuated tau hyper-phosphorylation. | Inhibition of CDK5 and GSK3β. | frontiersin.orgnih.govnih.govpolyu.edu.hk |
| Indirubin-3′-monoxime (IMX) | Aβ-treated SH-SY5Y cells | Suppressed apoptosis; reduced tau phosphorylation at Ser199 and Thr205. | Inhibition of GSK3β. | researchgate.net |
| Indirubins (general) | In vitro kinase assays; cultured neurons | Inhibit CDK5 and GSK3β; inhibit tau phosphorylation at AD-specific sites. | Competitive inhibition at ATP binding sites of kinases. | frontiersin.orgresearchgate.net |
Studies in Parkinson's Disease Models
The neuroprotective activities of indirubins are also relevant to Parkinson's disease (PD). The kinases CDK5 and GSK3β, which are primary targets of indirubin, are also implicated in the pathology of PD. frontiersin.orgnih.govresearchgate.net Neurotoxins commonly used to create experimental models of PD, such as 1-methyl-4-phenylpyridinium ion (MPP+) and 6-hydroxydopamine (6-OHDA), are known to enhance the activities of CDK5 and GSK3β, leading to neuronal loss. nih.govresearchgate.netinnoserlaboratories.com
Given that indirubins are potent inhibitors of these kinases, they are being investigated for their potential to ameliorate neurodegeneration in PD models. researchgate.netresearchgate.netnih.gov Preclinical studies have demonstrated that indirubins can produce neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including those relevant to PD. nih.govresearchgate.net For instance, indirubin-3-oxime has been shown to effectively prevent 6-OHDA-induced neurotoxicity in a Parkinson's disease model using SH-SY5Y cells. researchgate.net The inhibition of kinases like CDK5 and GSK3β by indirubin derivatives represents a promising strategy for counteracting the neurodegenerative processes that occur in Parkinson's disease. nih.govresearchgate.net
Modulation of Synaptic Plasticity and Cognitive Function
Preclinical studies suggest that indirubin and its derivatives may positively influence synaptic plasticity and cognitive function, primarily through the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a key enzyme implicated in various cellular processes, including neuronal function and the molecular basis of learning and memory. sciengine.com
In a study involving mice with high-fat diet-induced insulin (B600854) resistance and cognitive impairment, the administration of an indirubin derivative, indirubin-3'-monoxime (IMX), was found to improve cognitive deficits. sciengine.comresearchgate.net This neuroprotective effect was associated with enhanced synaptic plasticity. sciengine.comresearchgate.net The mechanism is thought to involve the modulation of insulin signaling in the brain and an increase in brain-derived neurotrophic factor (BDNF), both of which are crucial for memory consolidation. researchgate.net
GSK-3β plays a significant role in both presynaptic and postsynaptic functions. It regulates the release of neurotransmitters and is involved in long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are fundamental for learning and memory. sciengine.com By inhibiting GSK-3β, indirubins can potentially influence these processes, thereby improving cognitive function. For instance, some GSK-3β inhibitors have been shown to promote neurogenesis and cell proliferation, processes vital for brain plasticity. mdpi.com
Attenuation of Neuroinflammation and Glial Activation
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature in many neurodegenerative diseases. uab.edufrontiersin.org Activated glial cells release a variety of pro-inflammatory cytokines and chemokines, which can lead to neuronal damage and exacerbate disease progression. uab.edufrontiersin.org
Preclinical evidence suggests that indirubin and its derivatives can attenuate neuroinflammation by modulating glial activation. The activation of microglia and astrocytes can be triggered by various stimuli, leading to the production of inflammatory mediators. uab.edunih.gov Some studies indicate that inhibiting pathways involved in glial cell activation can reduce the release of these toxic molecules. uab.edu For example, the activation of Wnt/β-catenin signaling, a pathway in which GSK-3β is a key negative regulator, has been shown to mediate glial cell survival. mdpi.com By inhibiting GSK-3β, indirubins could potentially activate this pathway, thereby exerting a neuroprotective effect.
Furthermore, neuroinflammation is closely linked to the pathogenesis of conditions like Alzheimer's disease, where the accumulation of proteins like amyloid-beta can trigger an inflammatory response from microglia. frontiersin.org The inhibition of pathways that lead to the activation of inflammasomes in microglia has been shown to reduce the production of pro-inflammatory cytokines and mitigate neuronal damage. frontiersin.org
Regulation of Brain-Derived Neurotrophic Factor (BDNF) Levels
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. frontiersin.org It plays a vital role in synaptic plasticity, learning, and memory. frontiersin.org Preclinical research indicates that indirubin may influence BDNF levels, contributing to its neuroprotective effects.
In a study on mice with high-fat diet-induced cognitive impairment, treatment with an indirubin derivative was shown to increase levels of BDNF in the brain. researchgate.net This increase in BDNF is thought to be a key factor in the observed improvements in synaptic plasticity and memory consolidation. researchgate.net BDNF expression is known to be influenced by various factors, and its upregulation is associated with enhanced cognitive function. mdpi.com
Decreased levels of BDNF have been linked to several neurodegenerative diseases, highlighting its importance in maintaining neuronal health. archivesofmedicalscience.com Preclinical studies have shown that chronic cocaine use is associated with decreased serum BDNF, and that an increase in BDNF levels during early abstinence may be a biomarker for recovery. nih.gov Stem cell therapies for spinal cord injury are also being evaluated for their ability to enhance BDNF expression as a mechanism for promoting neuroprotection and regeneration. nih.gov
Antiparasitic Activity Investigations (e.g., Trypanosoma brucei, Leishmania, T. cruzi)
Indirubin and its derivatives have demonstrated significant antiparasitic activity against several protozoan parasites, including Trypanosoma brucei, Leishmania species, and Trypanosoma cruzi. nih.govresearchgate.netresearchgate.net These parasites are responsible for severe and often fatal diseases in humans. The mechanism of action of indirubins against these parasites is often attributed to the inhibition of essential parasite-specific kinases. nih.govresearchgate.net
A screening of 69 indirubin analogues against T. cruzi, the causative agent of Chagas disease, identified seven compounds with potent activity against the trypomastigote form of the parasite. nih.govresearchgate.net Some of these compounds were also effective against the intracellular amastigote stage and showed good selectivity, meaning they were more toxic to the parasite than to mammalian cells. nih.gov Further in vivo studies in a mouse model of T. cruzi infection showed that one derivative, 3ʹpiperazine-6-BIO, significantly reduced blood parasitemia. tandfonline.com
The antiparasitic effects of indirubins are linked to their ability to inhibit kinases such as Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net For instance, indirubin derivatives have been shown to inhibit GSK-3s in both Leishmania and T. brucei. nih.govresearchgate.net The inhibition of these crucial enzymes disrupts the parasite's life cycle and leads to cell death. researchgate.net Electron microscopy studies have revealed that indirubins can cause alterations in the cell shape and compromise the plasma membrane integrity of T. cruzi. researchgate.net
Metabolic Regulation Research
Effects on Adipocyte Differentiation and Lipid Metabolism
Indirubin has been shown to influence adipocyte differentiation and lipid metabolism, primarily through its interaction with the peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.govresearchgate.net PPARγ is a key transcription factor in adipogenesis (the formation of fat cells) and plays a crucial role in insulin sensitivity. nih.govnih.govspandidos-publications.com
In preclinical studies using 3T3-L1 pre-adipocyte cells, indirubin was found to promote their differentiation into mature adipocytes. nih.govresearchgate.net This effect was comparable to that of rosiglitazone, a known PPARγ agonist used in the treatment of type 2 diabetes. nih.govresearchgate.net The pro-differentiating effect of indirubin was blocked by a PPARγ antagonist, confirming that its action is mediated through this receptor. nih.govresearchgate.net
Interestingly, while promoting differentiation, indirubin was also observed to reduce the accumulation of lipids and the size of lipid droplets in mature adipocytes. nih.govresearchgate.net Furthermore, some derivatives of indirubin, such as indirubin-3′-oxime, have been shown to inhibit lipid accumulation during the differentiation of 3T3-L1 cells by suppressing the expression of key adipogenic regulators. jst.go.jp This suggests a complex regulatory role for indirubin in lipid metabolism.
Impact on Glucose Uptake and Insulin Sensitivity
Research indicates that indirubin can positively impact glucose metabolism by enhancing glucose uptake and improving insulin sensitivity. nih.govresearchgate.net Impaired glucose uptake in adipocytes is a characteristic of insulin resistance. nih.gov
Studies on mature 3T3-L1 adipocytes have demonstrated that indirubin treatment significantly increases both basal and insulin-stimulated glucose uptake. nih.govresearchgate.net This effect is likely mediated by the upregulation of glucose transporter 4 (GLUT4), a protein responsible for transporting glucose into cells, through the activation of PPARγ. nih.gov By promoting glucose utilization in adipocytes, indirubin may contribute to lowering blood glucose levels. nih.gov
The development of insulin resistance in skeletal muscle is a primary factor in type 2 diabetes. mdpi.com This resistance is characterized by reduced sensitivity to insulin, leading to impaired glucose uptake. mdpi.com While direct studies on indirubin's effect on skeletal muscle insulin resistance are emerging, its ability to inhibit GSK-3β, a kinase involved in insulin signaling, suggests a potential therapeutic role. nih.gov For instance, an indirubin derivative, indirubin-3-hydrazone (IHZ), was found to attenuate insulin resistance in diabetic rats by inhibiting the PKR pathway, which is known to impair insulin signaling. researchgate.net
Interactive Data Table: Effects of Indirubin on Metabolic Parameters
| Compound/Derivative | Cell/Animal Model | Key Finding | Reference |
| Indirubin | 3T3-L1 adipocytes | Promoted adipocyte differentiation via PPARγ activation. | nih.gov |
| Indirubin | 3T3-L1 adipocytes | Reduced lipid accumulation in mature adipocytes. | nih.gov |
| Indirubin | 3T3-L1 adipocytes | Increased basal and insulin-stimulated glucose uptake. | nih.gov |
| Indirubin-3′-oxime derivatives | 3T3-L1 cells | Inhibited lipid accumulation during adipocyte differentiation. | jst.go.jp |
| Indirubin-3-hydrazone (IHZ) | Wistar rats (diabetic model) | Attenuated insulin resistance and hyperglycemia. | researchgate.net |
Antioxidant Efficacy Studies
Preclinical research has demonstrated that indirubin possesses significant antioxidant properties, primarily through its ability to modulate endogenous antioxidant defense systems and mitigate oxidative damage. The compound's efficacy has been observed across various models of oxidative stress, where it influences key enzymes and pathways involved in maintaining cellular redox homeostasis.
One of the principal mechanisms underlying indirubin's antioxidant effect is its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. tandfonline.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes encoding antioxidant and detoxifying enzymes. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-driven genes. mdpi.commdpi.com Studies have shown that indirubin can modulate Nrf2-related antioxidant processes, thereby enhancing the cell's capacity to counteract oxidative insults. tandfonline.com This activation leads to an increased production of various protective enzymes that neutralize reactive oxygen species (ROS) and reduce cellular damage. nih.govmdpi.com
Indirubin's antioxidant activity is also evidenced by its direct impact on key markers of oxidative stress and the activity of antioxidant enzymes. In preclinical models of ulcerative colitis, indirubin has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inducible nitric oxide synthase (iNOS), an enzyme that can produce nitric oxide leading to oxidative stress. tandfonline.com Concurrently, it restores the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). tandfonline.com Similarly, in a model of lipopolysaccharide-induced acute lung injury, indirubin treatment significantly lowered the production of MDA, indicating a reduction in lipid-based oxidative damage. nih.govresearchgate.net
Further evidence comes from studies on myocardial infarction in rats, where indirubin demonstrated a protective effect against oxidative stress. nih.gov In this model, indirubin treatment led to a significant improvement in the activity of several enzymatic antioxidants, including glutathione reductase (GRx), catalase (CAT), glutathione-S-transferase (GST), glutathione peroxidase (GPx), and SOD. nih.gov It also restored the levels of non-enzymatic antioxidants like vitamin C and vitamin E. nih.gov In models of retinal neurodegeneration, indirubin was found to suppress the intracellular production of ROS and counteract the decrease in SOD activity caused by oxidative stress. researchgate.net
Interestingly, while indirubin often acts as an antioxidant, some studies on cancer cells reveal a pro-oxidant role. In certain cancer cell lines, indirubin and its derivatives have been observed to induce a strong increase in ROS production. mdpi.comnih.gov This elevation of ROS appears to be a critical mechanism for its pro-apoptotic and anti-proliferative effects on cancer cells, as the effects were abolished by the use of antioxidants. mdpi.comnih.gov This suggests that indirubin's effect on cellular redox balance can be context-dependent, acting to protect healthy cells from oxidative stress while inducing cytotoxic oxidative stress in malignant cells.
The table below summarizes the findings from various preclinical studies on the effect of indirubin on markers of oxidative stress and antioxidant enzymes.
| Study Model | Marker/Enzyme | Observed Effect of Indirubin | Reference(s) |
| Dextran sulfate (B86663) sodium (DSS)-induced colitis | Malondialdehyde (MDA) | Reduced | tandfonline.com |
| Inducible nitric oxide synthase (iNOS) | Reduced | tandfonline.com | |
| Superoxide dismutase (SOD) | Restored/Increased | tandfonline.com | |
| Glutathione (GSH) | Restored/Increased | tandfonline.com | |
| Isoproterenol-induced myocardial infarction (rats) | Lipid peroxidation (LPO) | Reduced | nih.gov |
| Glutathione reductase (GRx) | Increased | nih.gov | |
| Catalase (CAT) | Increased | nih.gov | |
| Glutathione-S-transferase (GST) | Increased | nih.gov | |
| Glutathione peroxidase (GPx) | Increased | nih.gov | |
| Superoxide dismutase (SOD) | Increased | nih.gov | |
| Vitamin C | Increased | nih.gov | |
| Vitamin E | Increased | nih.gov | |
| Lipopolysaccharide (LPS)-induced acute lung injury (mice) | Malondialdehyde (MDA) | Reduced | nih.govresearchgate.net |
| Oxidative stress-induced retinal neurodegeneration | Intracellular Reactive Oxygen Species (ROS) | Suppressed | researchgate.net |
| Superoxide dismutase (SOD) | Increased activity | researchgate.net | |
| Cutaneous Squamous Cell Carcinoma (cSCC) cells | Reactive Oxygen Species (ROS) | Increased | mdpi.comnih.gov |
Pharmacokinetic and Biotransformation Studies
Absorption and Distribution Research
The absorption of indirubin (B1684374) is characterized by passive diffusion. researchgate.net Studies using everted rat gut sacs have shown that its transport across the intestinal membrane aligns with a linear absorption model and is not significantly affected by inhibitors of P-glycoprotein or multidrug resistance-associated proteins. researchgate.net The quantity of drug absorbed per unit of time is proportional to the drug's concentration, a characteristic of passive transport governed by Fick's law of diffusion. researchgate.net
| Parameter | Value (Deng et al.) nih.gov | Value (Evelyn A) nih.gov | Administration Route |
|---|---|---|---|
| Half-life (t½) | 35 min | 1 h | Not Specified |
| Area Under the Curve (AUC) | 295 µg·h/L | 737 µg·h/L | Not Specified |
Hepatic Metabolism Pathways
The liver is a primary site for the metabolism of indirubin. The compound undergoes several biotransformation reactions, significantly influencing its activity and duration in the body.
Indirubin is extensively metabolized by specific isoforms of the cytochrome P450 (CYP) enzyme system. frontiersin.orgnih.gov Research has identified CYP1A1, CYP1A2, and CYP1B1 as the key enzymes responsible for its breakdown. frontiersin.orgnih.govdioxin20xx.orgresearchgate.net Studies using microsomes with cDNA-expressed human CYP1A1 and CYP1B1 have confirmed that indirubin is a substrate for these enzymes. researchgate.netnih.gov This metabolic process is rapid and effectively degrades indirubin, which in turn reduces its ability to bind to the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov The rapid metabolism by these CYP enzymes contributes to the transient nature of indirubin's biological effects. nih.govresearchgate.net
A notable characteristic of indirubin is its ability to induce the very enzymes that metabolize it. It can up-regulate the expression of CYP1A1, CYP1A2, and CYP1B1, thereby accelerating its own metabolism in a feedback loop. frontiersin.orgnih.govnih.gov This induction is mediated through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of these genes. dioxin20xx.orgnih.govalab.com.pl
In studies with MCF-7 breast cancer cells, the induction of CYP activity (measured by ethoxyresorufin-O-deethylase activity) peaked 6-9 hours after exposure to indirubin and returned to baseline by 24 hours. nih.gov The induction of CYP1A1 and CYP1B1 mRNA was even more rapid, reaching its maximum at 3 hours post-exposure. nih.gov Beyond the CYP1 family, indirubin has also been shown to upregulate UGT1A1 mRNA, an enzyme involved in phase II metabolism, through the activation of the Pregnane (B1235032) X Receptor (PXR). nih.gov
| Enzyme/Activity | Effect | Peak Effect Time | Mediating Receptor | Reference |
|---|---|---|---|---|
| CYP1A1, CYP1A2, CYP1B1 | Induction of expression | mRNA: 3 hours | AhR | frontiersin.orgnih.govnih.gov |
| Ethoxyresorufin-O-deethylase (CYP activity) | Increased activity | 6-9 hours | AhR | nih.gov |
| UGT1A1 | Induction of mRNA | Not Specified | PXR | nih.gov |
In addition to oxidative metabolism by CYP enzymes, indirubin also undergoes reductive metabolism. dioxin20xx.org This process is catalyzed by cytosolic enzymes and can occur in the liver. dioxin20xx.org Under anaerobic conditions, this pathway leads to the formation of leuco-form metabolites. dioxin20xx.org These reduced metabolites are unstable and are readily auto-oxidized back to the parent compound, indirubin, in the presence of oxygen. dioxin20xx.org
Induction of Drug-Metabolizing Enzymes
Excretion Pathways
The elimination of indirubin and its metabolites from the body primarily occurs following metabolic conversion into more water-soluble forms. In vivo studies in rats have detected a small amount of unchanged indirubin (approximately 0.1% of the administered dose) in urine collected over 24 hours, but only after treatment of the urine with β-glucuronidase/arylsulfatase. dioxin20xx.org This finding strongly suggests that indirubin is excreted as glucuronide and/or sulfate (B86663) conjugates. Furthermore, indigo (B80030) carmine (B74029) has been proposed as a possible metabolite of indirubin found in the body. frontiersin.orgnih.gov
Plasma Protein Binding Dynamics
Once in the bloodstream, the degree to which a compound binds to plasma proteins influences its distribution and availability to target tissues. Indirubin has been shown to interact with plasma proteins. nih.govscispace.com Specific studies have investigated its binding dynamics with bovine serum albumin (BSA), which is often used as a model protein for human serum albumin (HSA) due to structural similarities. scispace.comuni-muenchen.demdpi.com The identification of indirubin in bovine serum further supports its capacity to associate with plasma proteins. nih.gov This binding is a key aspect of its pharmacokinetic profile, affecting its transport and disposition in the body.
Metabolite Identification and Characterization
The biotransformation of indirubin involves several metabolic pathways, primarily mediated by Cytochrome P450 (CYP) enzymes. Research indicates that indirubin is a substrate for multiple CYP isoforms, leading to the formation of various metabolites.
Indirubin is metabolized by CYP1A1, CYP1A2, and CYP1B1. frontiersin.org Studies using human CYP1A1 have shown that the metabolism of indirubin leads to a loss of its aryl hydrocarbon receptor (AhR) ligand activity. nih.govniph.go.jp This suggests that the biotransformation alters the molecule's structure at a site critical for this activity. While the precise structures of all metabolites are not fully elucidated in all studies, one potential metabolite identified is indigo carmine. frontiersin.org The formation of indirubin itself is a biotransformation process, often occurring as a byproduct during the microbial production of indigo from indole (B1671886). frontiersin.org This process involves the dimerization of precursors like indoxyl and isatin (B1672199) or 2-hydroxyindole. frontiersin.orgresearchgate.net
The identification of indirubin and its isomer indigotin (B1671874) in biological and fermentation samples is often achieved using high-throughput liquid chromatography/mass spectrometry (LC/MS). sci-hub.se Fragmentation analysis in mass spectrometry allows for the differentiation of these isomers based on their distinct product ions. sci-hub.se
Identified Metabolites and Biotransformation Pathways of Indirubin
| Metabolizing Enzyme/Process | Identified Metabolite/Product | Method of Identification/Observation | Source |
|---|---|---|---|
| CYP1A1, CYP1A2, CYP1B1 | Indigo carmine (possible metabolite) | General metabolic pathway analysis | frontiersin.org |
| Human CYP1A1 | Unspecified metabolites with lost AhR activity | AhR-responsive reporter gene assay in yeast after incubation with recombinant human CYP1A1 | nih.govniph.go.jp |
| Microbial Biotransformation | Indirubin (from indole precursors) | Analysis of fermentation processes | frontiersin.orgresearchgate.net |
| Analytical Chemistry | Indigotin (isomer) | UHPLC/QTOF-MS fragmentation analysis | sci-hub.se |
Drug-Drug Interaction Potential
Indirubin demonstrates a significant potential for drug-drug interactions due to its influence on major drug-metabolizing enzymes and its interplay with various therapeutic agents.
Indirubin is a potent modulator of several key Cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of clinically used drugs. nih.govmedsafe.govt.nz Its primary effect is the induction of these enzymes, which can accelerate the metabolism of co-administered drugs that are CYP substrates, potentially altering their efficacy.
CYP1A1 and CYP1A2: Indirubin is a natural ligand for the aryl hydrocarbon receptor (AhR) and a potent inducer of CYP1A1 and CYP1A2. nih.govnih.govnih.gov Studies in HepG2 cells have shown that indirubin can induce CYP1A1 and CYP1A2 mRNA at concentrations as low as 1 pM. nih.govoup.com This induction is transient; the enzyme activity peaks and then declines as indirubin is itself metabolized by the induced enzymes. nih.govnih.gov This rapid self-metabolism is a key characteristic of its interaction with the AhR pathway. nih.gov
CYP3A4: Indirubin activates the transcription of the CYP3A4 gene, a crucial enzyme for the metabolism of an estimated 60% of all clinical drugs. nih.govmskcc.org This activation is mediated through the human pregnane X receptor (PXR). nih.govmskcc.org Studies have demonstrated that indirubin dose-dependently increases CYP3A4 reporter gene activity and mRNA expression in HepG2 cells. nih.govscience.gov
Other CYPs: Research indicates that indirubin does not significantly affect the mRNA expression of CYP2C, CYP2D6, CYP2E1, or CYP2A6. niph.go.jp
Summary of Indirubin's Effects on CYP450 Enzymes
| CYP450 Isoform | Observed Effect | Mechanism | Source |
|---|---|---|---|
| CYP1A1 | Induction | Aryl Hydrocarbon Receptor (AhR) activation | nih.govnih.govnih.gov |
| CYP1A2 | Induction | Aryl Hydrocarbon Receptor (AhR) activation | nih.govnih.govtubitak.gov.tr |
| CYP3A4 | Induction / Activation of gene transcription | Pregnane X Receptor (PXR) activation | nih.govmskcc.orgtubitak.gov.tr |
| CYP2C, CYP2D6, CYP2E1, CYP2A6 | No significant effect on mRNA expression | Not applicable | niph.go.jp |
Indirubin and its derivatives have been studied in combination with several other therapeutic agents, revealing both synergistic effects and the potential for clinically significant interactions.
Imatinib (B729): Indirubin and its derivatives have shown potential in overcoming resistance to imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). springermedizin.denih.gov For instance, the indirubin derivative AGM130 has been identified as a strong candidate for treating imatinib-resistant CML. nih.govresearchgate.net The mechanism may involve the regulation of genes and signaling pathways, such as the JAK-STAT and NF-KB pathways, which are implicated in imatinib resistance. springermedizin.de
Adriamycin: A derivative of indirubin was found to enhance the cytotoxic effects of adriamycin, suggesting a potential for combination therapy in cancer treatment. mskcc.org
Methotrexate (B535133): While indirubin has been investigated in disease models where methotrexate is a standard treatment, such as psoriasis, direct drug-drug interaction studies between the two are not extensively detailed in the provided research. researchgate.net
Other Potential Interactions: Broader screenings have identified other potential interactions. Indirubin may increase the risk of methemoglobinemia when combined with various drugs, including local anesthetics like benzocaine (B179285) and lidocaine. drugbank.com There is also a potential increased risk of thrombosis when used with erythropoiesis-stimulating agents and a risk of increased immunosuppression when combined with etrasimod. drugbank.com
Observed Interactions of Indirubin with Other Therapeutic Agents
| Interacting Agent | Therapeutic Area | Nature of Interaction | Source |
|---|---|---|---|
| Imatinib | Oncology (CML) | Indirubin derivatives may inhibit or reverse imatinib resistance. | springermedizin.denih.gov |
| Adriamycin | Oncology | An indirubin derivative enhanced the cytotoxic effects of adriamycin. | mskcc.org |
| Local Anesthetics (e.g., Benzocaine, Lidocaine) | Anesthesiology | Potential increased risk of methemoglobinemia. | drugbank.com |
| Erythropoiesis-stimulating agents | Hematology | Potential increased risk of thrombosis. | drugbank.com |
| Etrasimod | Immunology | Potential increased risk of immunosuppression. | drugbank.com |
Advanced Methodologies in Indirubin Research
Computational Chemistry and Structural Biology Approaches
Computational chemistry and structural biology techniques provide powerful tools for investigating the molecular properties of indirubin (B1684374) and its interactions with biological targets at an atomic level. These methods offer insights into electronic structure, binding affinities, and conformational changes, complementing experimental observations.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their properties and reactivity. DFT studies on indirubin and its derivatives have been employed to understand their optimized molecular structures, electronic potential, and frontier molecular orbitals mdpi.comtandfonline.comnih.gov. The frontier orbital analysis, specifically the HOMO-LUMO energy gap, is crucial as it relates to the ease with which electrons can transition, influencing reactivity and spectral properties mdpi.comtandfonline.com. A low HOMO-LUMO energy gap in indirubin indicates extended π electron delocalization over its two oxidized indole (B1671886) rings researchgate.net.
DFT calculations have also been used to predict the spectral properties of indirubin, such as UV-Visible absorption and vibrational spectra (FT-IR and Raman), which show good agreement with experimental results mdpi.comnih.gov. These calculations help in assigning vibrational modes and understanding the electronic transitions responsible for indirubin's color, typically attributed to π → π* transitions from the HOMO to the LUMO mdpi.comtandfonline.comnih.gov. Furthermore, DFT has been applied to study the reactivity of the indirubin skeleton and guide synthetic strategies for developing new derivatives scielo.brresearchgate.net.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a small molecule (ligand) to a protein target and estimate the binding affinity. This method is widely used in drug design and to understand biochemical pathways dovepress.comresearchtrend.net. Molecular docking simulations have been extensively applied in indirubin research to explore its interactions with various protein targets, including kinases like GSK-3β, CDKs, and Aurora kinases, as well as the aryl hydrocarbon receptor (AHR) tandfonline.comnih.govontosight.aicore.ac.uktandfonline.comfigshare.com.
Docking studies predict the binding energy between indirubin or its derivatives and target proteins, with lower binding energy values indicating stronger binding activity dovepress.comtandfonline.comfigshare.com. For instance, docking simulations have shown strong interactions between indirubin-3'-oxime and key residues in the soluble epoxide hydrolase (sEH) enzyme, with a binding affinity of -9.2 kcal/mol tandfonline.com. Another study predicted a binding energy of -10.9 kcal/mol for indirubin with GSK-3β, suggesting a strong interaction tandfonline.comfigshare.com. Molecular docking is often integrated with network pharmacology to identify potential targets and then validate the binding interactions dovepress.comnih.govnih.gov.
Structure-Activity Relationship (SAR) Studies based on Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. Computational modeling plays a significant role in modern SAR studies of indirubin derivatives, allowing for the prediction of how structural modifications might affect binding affinity and biological response ontosight.aicore.ac.ukresearchgate.net.
Computational SAR studies often involve analyzing the interactions predicted by molecular docking and molecular dynamics simulations to understand the key residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) crucial for binding to a specific target tandfonline.comcore.ac.uk. This information can then guide the rational design of new indirubin derivatives with improved potency, selectivity, and pharmacological properties ontosight.aicore.ac.ukresearchgate.net. For example, computational SAR analysis has been used to identify specific substitution patterns on the indirubin scaffold that could lead to selective inhibition of particular kinases like phosphorylase kinase (PhK) core.ac.uk.
Spectroscopic Analysis for Binding Mode Elucidation (e.g., UV-Vis, FT-IR, Fluorescence Quenching)
Various spectroscopic techniques are employed experimentally to study the interaction of indirubin with biological molecules and elucidate the binding mode. UV-Visible (UV-Vis) spectroscopy can detect changes in the electronic transitions of indirubin upon binding to a target, often manifesting as shifts in absorption peaks or changes in intensity nih.govnih.gov.
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules and can indicate changes in protein structure or the formation of new bonds upon indirubin binding nih.govnih.govresearchgate.net. Changes in the FT-IR spectrum of bovine serum albumin (BSA) in the presence of indirubin have been observed, suggesting a binding interaction nih.gov.
Fluorescence quenching is a widely used technique to study the binding of a ligand to a protein that has intrinsic fluorescence (e.g., due to tryptophan residues). By observing the decrease in fluorescence intensity of the protein upon the addition of indirubin, binding parameters such as binding constants and the number of binding sites can be determined nih.govresearchgate.netacs.orgresearchgate.net. Fluorescence quenching studies have indicated that hydrophobic interactions play a primary role in the binding of indirubin to BSA nih.gov. Furthermore, techniques like synchronous fluorescence spectroscopy can provide information about changes in the microenvironment around specific amino acid residues researchgate.netresearchgate.net. Förster resonance energy transfer (FRET) based on fluorescence can also be used to estimate the distance between tryptophan residues in a protein and bound indirubin nih.gov.
Cryo-Electron Microscopy (Cryo-EM) for Complex Structures
Cryo-Electron Microscopy (Cryo-EM) is a powerful structural biology technique that allows for the determination of the three-dimensional structures of biological macromolecules and their complexes at high resolution. This technique is particularly valuable for studying large, flexible, or transient complexes that may be difficult to crystallize.
Cryo-EM has been successfully applied to determine the structure of the indirubin-bound complex of the aryl hydrocarbon receptor (AHR) with its chaperones Hsp90 and XAP2 pdbj.orgbiorxiv.orgpdbj.orgrcsb.org. The 2.85 Å resolution cryo-EM structure provided unprecedented structural details of this cytosolic complex, revealing how indirubin binds to the ligand-binding pocket within the AHR PAS-B domain biorxiv.orgpdbj.orgrcsb.org. This structure offered crucial insights into the molecular initiating event of AHR activation by indirubin and the structural determinants of ligand binding specificity biorxiv.orgrcsb.org. The structure showed the AHR threaded through a closed Hsp90 dimer, with XAP2 acting as a brace stabilizing the complex biorxiv.orgpdbj.orgrcsb.org.
Systems Biology and Network Pharmacology
Systems biology and network pharmacology approaches move beyond the study of individual molecules and targets to investigate the complex interactions within biological systems. These methodologies are particularly useful for understanding the multi-target nature of compounds like indirubin and their effects on biological networks.
Network pharmacology utilizes data from various sources, including databases of drug targets, genes, and diseases, to construct networks that illustrate the relationships between a compound, its targets, and associated pathways and diseases dovepress.comtandfonline.comnih.govnih.goveurekaselect.com. This approach helps to systematically understand the potential mechanisms of action of a compound by identifying its key targets and the biological pathways they modulate dovepress.comnih.govnih.goveurekaselect.com.
Studies employing network pharmacology have investigated the mechanisms of indirubin in various conditions, including acute lymphoblastic leukemia (ALL) and sepsis dovepress.comnih.govnih.govfrontiersin.org. These studies have identified multiple potential targets and signaling pathways influenced by indirubin, such as the PI3K-AKT, NF-κB, and MAPK pathways dovepress.comnih.govnih.govfrontiersin.org. For example, network pharmacology analysis identified EGFR and SRC as key molecular targets of indirubin in the context of sepsis, with subsequent experimental validation supporting the inhibition of the EGFR/SRC/PI3K pathway frontiersin.org. In ALL research, network pharmacology coupled with molecular docking identified key genes like mTOR, CASP3, and AKT1 as potential targets, suggesting that indirubin's effects may involve the PI3K-AKT signaling pathway nih.govnih.gov. Network pharmacology has also been used to explore indirubin's potential in Alzheimer's disease by targeting GSK-3β and in psoriasis by influencing the AHR/NF-κB pathway tandfonline.comfigshare.comeurekaselect.com.
Network Construction for Target Identification
Network construction is a fundamental step in network pharmacology, aiming to identify potential therapeutic targets of indirubin by analyzing interactions between drug molecules, proteins, and diseases. This involves integrating data from various public databases to build comprehensive networks, such as protein-protein interaction (PPI) networks, drug-target networks, and disease-gene networks. nih.govtandfonline.comnih.govresearchgate.netwilddata.cn By intersecting the targets of indirubin with genes associated with a specific disease, researchers can identify overlapping targets that are likely involved in the therapeutic effects of indirubin. nih.govtandfonline.comnih.govresearchgate.netwilddata.cn For instance, studies investigating the effects of indirubin on acute lymphoblastic leukemia (ALL) have utilized PPI network analysis to identify potential core targets, including AKT1, CASP3, and mTOR. nih.govtandfonline.comnih.govresearchgate.netwilddata.cn Similarly, network pharmacology analysis identified EGFR and SRC as key molecular targets of indirubin in the context of sepsis treatment. frontiersin.orgnih.gov Co-expression network analysis has also been used to explore the molecular mechanisms of indirubin, identifying proteins like CD274 as regulators of indirubin-mediated effects in conditions like psoriasis. portlandpress.com
Pathway Enrichment Analysis
Pathway enrichment analysis is a crucial step following target identification, utilized to understand the biological processes and signaling pathways significantly modulated by the identified targets of indirubin. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are commonly used databases for this analysis. nih.govtandfonline.comnih.govresearchgate.netwilddata.cn GO enrichment analysis categorizes genes based on their biological processes, cellular components, and molecular functions. nih.govtandfonline.comnih.govresearchgate.netwilddata.cn KEGG enrichment analysis, on the other hand, maps the identified targets to known signaling pathways. nih.govtandfonline.comnih.govresearchgate.netwilddata.cn Studies on indirubin's effects in ALL have shown that GO analysis reveals enrichment in processes such as cellular responses to chemical stress and positive regulation of kinase activity, while KEGG analysis highlights pathways like the PI3K-Akt signaling pathway as central to its mechanism of action. nih.govtandfonline.comnih.govwilddata.cn In the context of sepsis, pathway enrichment analysis suggested that indirubin's anti-inflammatory effects are mediated through pathways such as EGFR/SRC/PI3K and NF-κB/MAPK. frontiersin.orgnih.gov KEGG analysis has also linked indirubin's targets to leukemia-related pathways and the PI3K/Akt signaling pathway in chronic myeloid leukemia. rjeid.com
In Vitro Experimental Models
In vitro experimental models are indispensable tools for validating the findings from computational analyses and investigating the direct effects of indirubin on cellular processes. These models allow for controlled studies on specific cell types and provide insights into the molecular and cellular mechanisms underlying indirubin's activity.
Cell Line Selection and Culture Techniques
The selection of appropriate cell lines is critical for in vitro studies of indirubin. Researchers choose cell lines relevant to the disease or biological process being investigated. For example, cancer cell lines from various origins, such as ovarian cancer (A2780, OVCAR3), gastric cancer (SNU-638), lung cancer (A549), breast cancer, prostate cancer, and leukemia cells (HL-60, K-562), have been used to study indirubin's anti-cancer effects. rjeid.combiomolther.orgpnas.orgnih.govscispace.comnih.govjlu.edu.cndovepress.com Macrophage cell lines like RAW264.7 are utilized to study indirubin's anti-inflammatory properties in the context of sepsis. frontiersin.orgnih.gov Human epidermal keratinocytes (HaCaT) are used to investigate indirubin's effects on skin conditions like psoriasis. portlandpress.comresearchgate.netresearchgate.net Fibroblast-like synoviocytes (FLSs) from rheumatoid arthritis patients are employed to study indirubin's effects on inflammatory joint diseases. researchgate.net Standard cell culture techniques are employed, including maintaining cells in appropriate growth media supplemented with serum and antibiotics, and incubating them under controlled conditions of temperature and CO2 concentration. biomolther.orgnih.govnih.govdovepress.com
Kinase Activity Assays
Kinase activity assays are widely used to measure the inhibitory effects of indirubin on specific protein kinases. Indirubin is known to be a potent inhibitor of various kinases, which contributes significantly to its biological activities. biomolther.orgbslonline.orgpnas.orgresearchgate.netresearchgate.netbenthamscience.com These assays typically involve incubating the kinase enzyme with a substrate peptide or protein, ATP (often labeled), and varying concentrations of indirubin. The level of phosphorylation of the substrate is then measured to determine the extent of kinase inhibition. biomolther.orgbslonline.orgresearchgate.netresearchgate.net Homogeneous time-resolved fluorescence (HTRF) assays are one method used to measure kinase activity. biomolther.org Studies have demonstrated that indirubin and its derivatives can inhibit the activity of kinases such as c-Met, JNK1, Src, CDKs, and GSK-3β. biomolther.orgbslonline.orgpnas.orgresearchgate.netresearchgate.net For example, indirubin-3-monoxime has shown significant inhibitory effect on JNK1 activity with an IC50 of 10 nM. bslonline.org Another indirubin derivative, E804, directly inhibits Src kinase activity with an IC50 of 0.43 μM. pnas.org
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental in vitro methods used to assess the impact of indirubin on cell growth and survival. Common assays include the MTT assay, Cell Counting Kit-8 (CCK-8) assay, and Trypan blue exclusion test. nih.govnih.govjlu.edu.cndovepress.comresearchgate.netnih.govtandfonline.com The MTT and CCK-8 assays measure metabolic activity as an indicator of viable cells, while the Trypan blue exclusion test directly counts viable cells based on membrane integrity. nih.gov Colony formation assays are also used to assess the long-term proliferative capacity of cells after indirubin treatment. nih.govjlu.edu.cn These assays have consistently shown that indirubin can inhibit the viability and proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.govjlu.edu.cndovepress.comnih.govtandfonline.com For instance, indirubin significantly inhibited cell viability and induced apoptosis in human ovarian cancer cell lines A2780 and OVCAR3, with an IC50 value of approximately 4 μM for each cell line after 72 hours of treatment. nih.gov Indirubin has also demonstrated antiproliferative activity in CHO-K1 and HeLa cells. nih.govtandfonline.com
Here is a table summarizing some research findings on indirubin's effects on cell viability:
| Cell Line | Indirubin Concentration | Treatment Duration | Assay Method | Key Finding | Source |
| A2780 (Ovarian Cancer) | > 2 µM | 72 hours | CCK-8 | Decreased cell viability (IC50 ~4 µM) | nih.gov |
| OVCAR3 (Ovarian Cancer) | > 2 µM | 72 hours | CCK-8 | Decreased cell viability (IC50 ~4 µM) | nih.gov |
| SNU-638 (Gastric Cancer) | Not specified | Not specified | Not specified | Reduced cell viability (indirubin derivative LDD-1937) | biomolther.org |
| A549 (Lung Cancer) | 2.5, 5.0, 10.0 µM | Time-dependent | MTT | Decreased proliferation rates (indirubin derivative E804) | jlu.edu.cn |
| CHO-K1 | 0.5 to 10.0 µM | 24 hours | Trypan blue | Antiproliferative activity | nih.govtandfonline.com |
| HeLa | 5.0 and 10.0 µM | 24 hours | Trypan blue | Antiproliferative activity | nih.govtandfonline.com |
| RAW264.7 (Macrophage) | 50 µM | Not specified | CCK-8 | Reduced LPS-induced cell damage (increased viability from 49.3% to 82.7%) | nih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Caspase Activation)
Investigating the effects of indirubin on cell fate and proliferation often involves detailed analysis of apoptosis and the cell cycle. Flow cytometry is a key technique utilized to assess cell cycle distribution and quantify apoptotic cell populations. By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI), researchers can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and identify the sub-G1 population, which corresponds to cells undergoing apoptosis with fragmented DNA mdpi.com. Studies have shown that indirubin and its derivatives can induce cell cycle arrest at various phases, including G1, S, and G2/M, depending on the specific compound and cell type nih.govnih.govspandidos-publications.comorscience.rubioworld.comaacrjournals.orgnih.govnih.gov.
Caspase activation is a critical hallmark of apoptosis. Assays measuring caspase activity, particularly caspase-3, caspase-7, and caspase-9, are commonly used to confirm that indirubin-induced cell death occurs via programmed cell death pathways nih.govnih.govspandidos-publications.comorscience.ruaacrjournals.orgnih.gov. Techniques such as Western blot can detect the cleavage of caspase proteins and their substrates, such as PARP, indicating activation of the caspase cascade spandidos-publications.comorscience.ru. For example, indirubin-3-monooxime has been shown to induce apoptosis in human laryngeal carcinoma cells, associated with the activation of caspase-3 nih.gov. Another indirubin derivative, 5'-nitro-indirubinoxime, induced apoptosis in human oral carcinoma cells through mitochondria-dependent activation of the caspase cascade nih.gov.
Data from studies employing these methods demonstrate the ability of indirubin compounds to trigger apoptosis and modulate cell cycle progression in various cancer cell lines.
| Indirubin Compound | Cell Line | Observed Effect | Method(s) Used | Citation(s) |
| Indirubin-3-monooxime | Hep-2 (Laryngeal Carcinoma) | Increased apoptotic phase G1, Caspase-3 activation | Flow Cytometry, DNA gel electrophoresis, Western Blot | nih.gov |
| 5'-nitro-indirubinoxime | KB (Oral Carcinoma) | G2/M and G1/S cell cycle arrest, Apoptosis | Flow Cytometry, Western Blot | nih.gov |
| Indirubin | HL-60 (Leukemia) | G2/M-phase cell cycle arrest, Enhanced apoptosis | Flow Cytometry, Western Blot | orscience.ru |
| Indirubin-3'-monoxime (B1671880) | JM1 (ALL), K562 (CML) | G2/M cell cycle arrest, Sub-G1 increase, Caspase-3 activation, PARP-1 cleavage | Flow Cytometry, ELISA, Western Blot | spandidos-publications.com |
| Compound [I] | HCT-116 (Colon Carcinoma) | S phase cell cycle arrest, Apoptosis | Not explicitly detailed in snippet, but linked to mechanistic study | bioworld.com |
| Indirubin-3-monoxime (I3M) | A549, NCI-H460 (Lung Cancer) | G1 growth phase reduction, Sub G0 accumulation, Higher apoptotic cells | Cell cycle analysis, Annexin V assay | researchgate.net |
Gene and Protein Expression Analysis (e.g., Western Blot, RT-qPCR, Immunofluorescence)
Understanding the molecular mechanisms underlying indirubin's effects requires analyzing changes in gene and protein expression. Common techniques include Western blot, RT-qPCR, and immunofluorescence.
Western blot is widely used to detect and quantify specific protein levels in cell or tissue lysates. This method is crucial for assessing the expression of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs, CDK inhibitors like p21), apoptosis (e.g., caspases, Bax, Bcl-2, PARP), and signaling pathways targeted by indirubin (e.g., GSK-3β, STAT3, components of PI3K/Akt, NF-κB, MAPK pathways) nih.govnih.govspandidos-publications.comorscience.runih.govresearchgate.netspandidos-publications.comresearchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net. For instance, Western blot analysis confirmed that indirubin-3-monooxime treatment led to the induction of the Cdk inhibitor p21 and inhibition of cyclin D1 in Hep-2 cells nih.gov. Studies on indirubin derivatives have also used Western blot to show changes in the expression and phosphorylation status of proteins like GSK-3β, MMP-9, E-cadherin, and components of the PI3K/Akt pathway orscience.runih.govspandidos-publications.comnih.gov.
RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) is employed to measure the mRNA expression levels of specific genes. This technique provides insights into transcriptional changes induced by indirubin. It can be used to evaluate the expression of genes related to cell cycle control (e.g., cyclin D1, p21), apoptosis, inflammation (e.g., cytokines), and other biological processes affected by indirubin nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net. For example, RT-qPCR was used to assess the mRNA expression of lipogenesis-associated genes and inflammatory cytokines in the liver tissues of indirubin-treated mice nih.gov. It has also been used to detect changes in TRIM28 mRNA levels in multiple myeloma cells treated with an indirubin derivative nih.gov.
Immunofluorescence microscopy allows for the visualization and localization of specific proteins within cells or tissues using fluorescently labeled antibodies. This technique can provide spatial information about protein expression and distribution, complementing the data obtained from Western blot and RT-qPCR. While less frequently highlighted in the provided snippets compared to Western blot and RT-qPCR for indirubin studies, immunofluorescence can be used to assess the distribution of proteins like LTA4H or components of the AhR pathway researchgate.netresearchgate.net.
Collectively, these methods are essential for dissecting the molecular pathways through which indirubin exerts its effects.
| Technique | Application in Indirubin Research | Examples from Snippets | Citation(s) |
| Western Blot | Protein expression/cleavage (caspases, PARP, cyclins, CDKs, signaling proteins), protein phosphorylation | Caspase-3, PARP-1 cleavage spandidos-publications.comorscience.ru; p21, cyclin D1 nih.gov; GSK-3β, MMP-9, E-cadherin spandidos-publications.com; HSP90AA1, PI3K/Akt components orscience.runih.govnih.gov; TRIM28 nih.gov | nih.govnih.govspandidos-publications.comorscience.runih.govresearchgate.netspandidos-publications.comresearchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net |
| RT-qPCR | mRNA expression levels of target genes (cell cycle, apoptosis, inflammation, signaling pathways) | p21, cyclin D1 nih.govnih.gov; lipogenesis genes, inflammatory cytokines nih.gov; TRIM28 nih.gov; LTA4H researchgate.net; AhR pathway components researchgate.net | nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net |
| Immunofluorescence | Protein localization and distribution within cells/tissues | LTA4H researchgate.net; AhR researchgate.net | researchgate.netresearchgate.net |
Functional Assays for Specific Biological Processes (e.g., Migration, Invasion, Angiogenesis)
Beyond cell cycle and apoptosis, indirubin's impact on other key biological processes relevant to disease progression, such as cell migration, invasion, and angiogenesis, is evaluated using various functional assays.
Cell migration and invasion are critical steps in cancer metastasis. Assays like wound healing (scratch assay) and Transwell assays are commonly used to measure the ability of cells to migrate into a scraped area or invade through a porous membrane, respectively. Studies have shown that indirubin and its derivatives can inhibit the migration and invasion of various cancer cells, including glioma cells and colorectal cancer cells spandidos-publications.comaacrjournals.orgnih.gov. For example, indirubin-related compounds like BIO and BIA significantly inhibited the migration of glioma cells in spheroid migration assays and endothelial cells in transwell assays aacrjournals.org. Indirubin also inhibited the migration and invasion of tumor-derived endothelial cells nih.gov.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is another target of indirubin research. In vitro angiogenesis assays include endothelial cell proliferation, migration, and tube formation assays using endothelial cells like HUVECs (Human Umbilical Vein Endothelial Cells). Indirubin and its derivatives have demonstrated anti-angiogenic potential by inhibiting these processes aacrjournals.orgnih.govnih.govresearchgate.net. An indirubin derivative, IDR-E804, significantly decreased the proliferation, migration, and tube formation of VEGF-treated HUVECs nih.gov. Indirubin itself has been shown to inhibit angiogenesis by suppressing HUVEC cells, which in turn inhibits migration and invasion researchgate.net.
These functional assays provide direct evidence of indirubin's ability to modulate cellular behaviors crucial for disease development and progression.
| Biological Process | Functional Assay(s) | Observed Effect of Indirubin/Derivatives | Citation(s) |
| Cell Migration | Wound healing assay, Transwell assay | Inhibition of migration in glioma cells, endothelial cells, colorectal cancer cells | spandidos-publications.comaacrjournals.orgnih.gov |
| Cell Invasion | Transwell invasion assay, Boyden chamber | Inhibition of invasion in tumor-derived endothelial cells, colorectal cancer cells | spandidos-publications.comnih.gov |
| Angiogenesis | Endothelial cell proliferation, migration, tube formation assays (in vitro), CAM assay (in vivo) | Inhibition of endothelial cell proliferation, migration, tube formation; reduced blood vessel density in tumors | aacrjournals.orgnih.govnih.govresearchgate.net |
In Vivo Preclinical Models
In vivo preclinical models are indispensable for evaluating the efficacy of indirubin compounds in a complex biological system and investigating their mechanisms of action in a living organism. These models provide crucial data on the compound's effects on tumor growth, metastasis, and other disease-relevant endpoints, as well as information on pharmacodynamics and potential biomarkers.
Selection of Appropriate Animal Species and Disease Models
The selection of appropriate animal species and disease models is a critical step in preclinical research with indirubin. Rodents, particularly mice and rats, are commonly used due to their genetic tractability, relatively short life cycles, and the availability of various disease models nih.govnih.gov.
For cancer research, xenograft models are frequently employed. These models involve implanting human cancer cells into immunodeficient mice (such as nude mice or SCID mice) that lack a functional immune system, allowing the human cells to grow and form tumors bioworld.comnih.govcriver.com. This approach enables the evaluation of indirubin's effects directly on human cancer cells in a living host. Examples include the use of HCT-116 human colon cancer xenografts in mice bioworld.com and RK3E-ras rat kidney epithelial cells (which can form tumors in rats) aacrjournals.orgnih.gov.
Other disease models are also utilized depending on the research focus. For studying the anti-inflammatory effects of indirubin, models like DSS-induced colitis in mice can be used researchgate.net. Animal models of infectious diseases, such as mouse models of acute Chagas disease or influenza virus infection, have also been employed to investigate the effects of indirubin in these contexts tandfonline.comoncotarget.com. The choice of model depends on the specific disease being studied and the biological processes being investigated nih.govpharmaron.com.
Study Design for Efficacy and Mechanistic Investigations
In vivo study design for evaluating indirubin involves several key considerations to ensure robust and translatable results toxicology.org. This includes determining the appropriate routes of administration, dosing schedules, and treatment durations. Animal groups typically include a control group (receiving vehicle), and one or more groups treated with indirubin or its derivatives at different doses or schedules.
Efficacy studies often focus on measuring tumor volume or size over time to assess the compound's ability to inhibit tumor growth bioworld.comaacrjournals.orgnih.gov. In models of metastasis, the number or size of metastatic lesions can be quantified. For other diseases, relevant clinical or pathological endpoints are measured. For example, in an influenza model, survival rate and lung damage were assessed oncotarget.com. In a Chagas disease model, blood parasitaemia reduction was a key endpoint tandfonline.com.
Mechanistic investigations in vivo often involve collecting tumor or tissue samples from treated animals for subsequent analysis using techniques like immunohistochemistry, Western blot, and RT-qPCR. Immunohistochemistry can be used to assess changes in protein expression within the tissue microenvironment, such as proliferation markers (e.g., Ki-67), apoptotic markers, or markers of angiogenesis (e.g., CD31) nih.govnih.govmdpi.com. Western blot and RT-qPCR on tissue lysates can confirm the modulation of target proteins and genes observed in in vitro studies and identify potential in vivo targets nih.govresearchgate.netnih.govresearchgate.net. For instance, immunohistochemistry revealed decreased CD31 microvessel density and increased apoptosis in tumors treated with an indirubin derivative nih.gov.
Study design also includes appropriate group sizes for statistical power, blinding of researchers where possible, and adherence to ethical guidelines for animal care and use toxicology.orgmdpi.com.
Biomarker Identification and Validation
Biomarkers play a crucial role in preclinical studies to understand drug activity, predict response, and facilitate translation to clinical settings crownbio.comproteomics.com.au. In indirubin research, preclinical models can be used to identify and validate potential biomarkers of response or mechanistic activity.
Biomarker identification often involves analyzing tissues or biological fluids from treated animals for changes in specific molecules (proteins, genes, metabolites) that correlate with the observed efficacy or mechanistic effects. Techniques like immunohistochemistry, Western blot, RT-qPCR, and potentially more advanced -omics approaches (proteomics, transcriptomics) can be applied to identify these markers nih.govresearchgate.netnih.govresearchgate.netcrownbio.com. For example, changes in the expression or phosphorylation of key signaling proteins (e.g., STAT3, components of PI3K/Akt) or cell cycle and apoptosis regulators (e.g., cyclins, caspases) can serve as pharmacodynamic biomarkers, indicating that the compound is engaging its intended targets and triggering downstream effects orscience.runih.govresearchgate.netresearchgate.netnih.gov.
Validation of preclinical biomarkers involves confirming their association with the measured outcome (e.g., tumor growth inhibition) in the animal model and assessing their reliability and reproducibility. This might involve analyzing samples from independent studies or different animal cohorts. Successful preclinical biomarkers can then be further investigated for their potential translation to clinical studies, where they could be used for patient selection, monitoring treatment response, or predicting prognosis crownbio.comproteomics.com.au. While specific validated biomarkers for indirubin are still an active area of research, the preclinical studies described provide the foundation for their identification by demonstrating consistent molecular changes associated with efficacy in vivo.
| Biomarker Type | Examples in Indirubin Research Context | Detection Methods | Potential Use | Citation(s) |
| Pharmacodynamic Biomarkers | Phosphorylated signaling proteins (e.g., STAT3, Akt), Cell cycle regulators, Apoptosis markers | Western Blot, Immunohistochemistry, RT-qPCR | Confirm target engagement, Monitor pathway modulation | orscience.runih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org |
| Efficacy Biomarkers | Tumor proliferation markers (e.g., Ki-67), Angiogenesis markers (e.g., CD31), Apoptosis index | Immunohistochemistry | Assess treatment response, Correlate with outcome | nih.govnih.govmdpi.com |
| Potential Predictive Biomarkers | Changes in specific gene/protein expression linked to response in models | RT-qPCR, Western Blot, -omics approaches (exploratory) | Predict response to indirubin treatment | nih.govnih.govresearchgate.netcrownbio.com |
Advanced Imaging Techniques
Advanced imaging techniques offer powerful, non-invasive tools to investigate cellular dynamics and metabolic states in real-time. When applied to the study of indirubin, these methods provide insights that go beyond traditional biochemical assays. Combining techniques like FLIM and PLIM allows for the simultaneous assessment of multiple cellular parameters, offering a more comprehensive understanding of indirubin's impact at the cellular level. spiedigitallibrary.orgmdpi.com
Metabolic Fluorescence Lifetime Imaging Microscopy (FLIM)
Metabolic FLIM is a technique that utilizes the autofluorescence properties of endogenous metabolic cofactors, primarily NAD(P)H (reduced nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate)), to probe cellular metabolic states. mdpi.commdpi.com NAD(P)H exists in free and protein-bound forms, each exhibiting distinct fluorescence lifetimes. mdpi.com The ratio of these forms and their lifetimes are indicative of the cell's metabolic activity, reflecting processes such as glycolysis and oxidative phosphorylation. mdpi.commdpi.com
Research employing NAD(P)H FLIM has shown that indirubin derivatives can significantly impact cellular metabolism. Studies investigating bromine indirubin derivatives, for instance, have observed a shift in cellular metabolism from oxidative phosphorylation (OXPHOS) towards glycolysis in certain cell lines. spiedigitallibrary.orgnih.gov This metabolic reprogramming is a key area of investigation in understanding the cellular effects of indirubin.
Phosphorescence Lifetime Imaging Microscopy (PLIM) for Oxygen Consumption
PLIM is a technique used to map and quantify oxygen levels within living cells and tissues. It relies on the oxygen-dependent quenching of the phosphorescence signal from specific probes or compounds. spiedigitallibrary.orgresearchgate.net As oxygen concentration increases, the phosphorescence lifetime of the sensor decreases due to collisional quenching. researchgate.net This allows researchers to dynamically monitor oxygen distribution and consumption. spiedigitallibrary.orgresearchgate.net
Bromine indirubin derivatives have been identified as potential sensors for oxygen consumption using PLIM. spiedigitallibrary.orguc.pt Investigations have demonstrated that the PLIM signal of these derivatives is sensitive to oxygen levels, showing a significant increase in lifetime under hypoxic conditions compared to normoxic conditions in living cells. spiedigitallibrary.orguc.pt
For example, one study reported the PLIM signal of indirubin in living cells was approximately 62 ns under normoxic conditions, which increased significantly to 107 ns under hypoxic conditions. spiedigitallibrary.orguc.pt This indicates the potential of these indirubins to serve as reliable oxygen consumption sensors, capable of differentiating between normoxic and hypoxic regions within cells. spiedigitallibrary.orgnih.gov
The combined application of metabolic FLIM and PLIM, sometimes referred to as FLIM/PLIM or PLIM/dFLIM (delayed FLIM), enables the simultaneous assessment of cellular metabolic states and oxygen levels. spiedigitallibrary.orgresearchgate.net This integrated approach provides a more comprehensive picture of how indirubin influences cellular bioenergetics and the microenvironment. Studies using this dual approach with bromine indirubin derivatives have not only shown their utility as oxygen sensors but also revealed their impact on shifting cellular metabolism towards glycolysis, further highlighting their potential in investigating metabolic regions and mitochondrial function. spiedigitallibrary.orguc.pt
Table 1: Observed PLIM Signal of Indirubin in Living Cells
| Condition | PLIM Signal (ns) |
| Normoxic | 62 |
| Hypoxic | 107 |
Note: Data is representative of findings discussed in the text. spiedigitallibrary.orguc.pt
Challenges and Future Directions in Indirubin Research
Overcoming Bioavailability and Solubility Limitations
A primary obstacle in the clinical development of indirubin (B1684374) is its poor water solubility, which leads to low bioavailability. aacrjournals.orgnih.govnih.gov The planar and highly conjugated structure of the indirubin molecule contributes to its low solubility in aqueous solutions. scielo.brdrugbank.com Researchers are actively exploring various strategies to address this limitation.
Formulation-based approaches include the use of:
Co-solvents: Utilizing water-miscible solvents to enhance solubility. researchgate.net
Cyclodextrins: Encapsulating indirubin within cyclodextrin (B1172386) complexes to improve its dissolution. researchgate.net
Solid Dispersions: Creating solid dispersions with hydrophilic carriers. researchgate.net
Lipid-Based Delivery Systems: Developing nanoemulsions, microemulsions (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS) to improve oral absorption. researchgate.netnih.govmdpi.com Supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS) have shown particular promise in maintaining drug supersaturation and enhancing bioavailability. nih.govnih.govualberta.ca
Colloidal Nanovectors: Employing liposomes, polymeric micelles, and lipid nanoparticles as carriers. researchgate.net
Chemical modification of the indirubin molecule itself is another key strategy. This involves synthesizing more water-soluble prodrugs or creating salt forms of the compound. researchgate.net The introduction of hydrophilic groups, such as sugars linked by 1,2,3-triazoles, has also been investigated to improve its properties. scielo.br
Enhancing Target Selectivity and Specificity through Derivatization
Indirubin and its derivatives are known to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.netresearchgate.net While this broad activity can be advantageous, enhancing selectivity for specific kinase targets is crucial for developing safer and more effective drugs. ontosight.ai
Chemical derivatization of the indirubin scaffold is a primary strategy to achieve this. By modifying specific positions on the indirubin molecule, researchers can alter its binding affinity and selectivity for different kinases. nih.gov For example, substitutions at the 3'-, 5-, 6-, and 7-positions have been explored to generate analogues with improved properties. nih.govnih.gov
Indirubin-3'-oximes: The addition of an oxime group at the 3'-position has been shown to enhance kinase inhibitory activity. researchgate.net
6-Bromoindirubin-3′-oxime (6BIO): This derivative is a potent and relatively selective GSK-3 inhibitor. nih.gov
7-substituted indirubins: These derivatives can exhibit different kinase inhibition profiles compared to other substituted indirubins. nih.govtandfonline.com
The synthesis of novel derivatives with extended side chains has also led to compounds with enhanced selectivity, increased water solubility, and reduced cytotoxicity. nih.gov
Elucidating Unexplored Molecular Mechanisms of Action
While the inhibitory effects of indirubin on CDKs and GSK-3β are well-documented, the full spectrum of its molecular mechanisms remains to be elucidated. researchgate.netnih.gov Recent studies have begun to uncover novel pathways through which indirubin and its derivatives exert their biological effects.
Key signaling pathways implicated in indirubin's action include:
STAT3 Signaling: Indirubin and its derivatives have been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival in many cancers. dovepress.compnas.org This inhibition can occur through direct or indirect mechanisms, including the suppression of upstream kinases like JAK2 and Src. researchgate.netdovepress.compnas.org
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and evidence suggests that indirubin can modulate its activity. researchgate.net
NF-κB and MAPK Pathways: These pathways are key players in inflammation and cancer, and indirubin has been shown to interfere with their signaling. researchgate.netfrontiersin.org
Aryl Hydrocarbon Receptor (AhR): Indirubin is a ligand for the AhR, which may contribute to its immunomodulatory and anti-inflammatory effects. researchgate.netmskcc.org
Mitochondrial Pathway of Apoptosis: Recent research indicates that indirubin can induce apoptosis in cancer cells by altering mitochondrial membrane permeability. nih.gov
Further investigation into these and other potential pathways will provide a more comprehensive understanding of indirubin's multifaceted biological activities.
Development of Novel Synthetic Routes and Sustainable Production
The traditional extraction of indirubin from plants is often inefficient and not environmentally friendly. nih.govmdpi.com Therefore, the development of novel and sustainable methods for its production is a critical area of research.
Novel Synthetic Routes: Chemists are exploring new and more efficient synthetic pathways to produce indirubin and its derivatives. This includes the development of methods for the synthesis of specifically substituted indirubins, such as 4- and 6-substituted derivatives, which can be challenging to produce using traditional methods. unisa.edu.autandfonline.comtandfonline.com Cascade reactions starting from inexpensive materials like indigo (B80030) are also being investigated as a quick route to complex heterocyclic structures. mdpi.com
Sustainable Production: Microbial synthesis is emerging as a promising and sustainable alternative to chemical synthesis and plant extraction. nih.govmdpi.com By harnessing the power of metabolic engineering, researchers are creating microorganisms, such as Escherichia coli, that can efficiently produce indirubin from simple precursors. nih.gov This approach avoids the use of harsh chemicals and is not dependent on seasonal plant availability. nih.gov Recent advancements in this field have led to significantly increased yields of indirubin, making microbial production a more economically viable option. nih.gov The use of biodegradable "Deep Eutectic Solvents" (DESs) in the synthesis process is another innovative, eco-sustainable approach being developed. knowledge-share.eu
Translational Research Pathways and Pre-Investigational New Drug (IND) Studies
Translating the promising preclinical findings of indirubin into clinical applications requires a clear and structured research pathway. This involves moving from basic discovery to pre-Investigational New Drug (IND) studies, which are essential for gaining regulatory approval to initiate human clinical trials. fda.govwikipedia.orgtri.edu.au
The pre-IND phase involves compiling comprehensive data on:
Animal Pharmacology and Toxicology: Demonstrating the compound's safety profile in animal models. fda.govwikipedia.org
Manufacturing Information: Ensuring the consistent and high-quality production of the drug substance. fda.govwikipedia.org
Engaging in pre-IND consultation programs with regulatory agencies like the FDA can provide valuable guidance on the necessary data and study designs required for a successful IND application. fda.govfda.gov For indirubin and its derivatives, this will involve rigorous testing of their efficacy and safety in relevant preclinical models of cancer and inflammatory diseases.
Identification of Novel Therapeutic Applications Beyond Oncology and Inflammation
While much of the research on indirubin has focused on its anti-cancer and anti-inflammatory properties, there is growing evidence to suggest its therapeutic potential in a broader range of diseases. researchgate.netmskcc.org
Potential novel applications include:
Neurodegenerative Diseases: Indirubin's ability to inhibit GSK-3β, a kinase implicated in the pathology of Alzheimer's disease, makes it a promising candidate for neuroprotective therapies. researchgate.netfrontiersin.org Some derivatives have shown the ability to rescue cognitive deficits in animal models of Alzheimer's. frontiersin.org
Antiviral Activity: Indirubin has demonstrated potential as an antiviral agent. researchgate.net
Antiparasitic Activity: Studies have shown that indirubin derivatives can be potent inhibitors of parasites like Trypanosoma cruzi, the causative agent of Chagas disease. tandfonline.com
Metabolic Diseases: The inhibition of GSK-3β by indirubins suggests potential applications in the treatment of type 2 diabetes. researchgate.net
Psoriasis: Topical formulations of indirubin have shown promise in treating inflammatory skin conditions like psoriasis. mskcc.org
Further research is needed to explore these and other potential therapeutic avenues for indirubin and its derivatives.
Personalized Medicine Approaches and Biomarker-Guided Therapies
The future of indirubin-based therapies may lie in a personalized medicine approach, where treatment is tailored to the individual patient based on specific biomarkers. This strategy aims to maximize efficacy and minimize side effects by identifying patients who are most likely to respond to the drug.
For indirubin, this could involve:
Identifying Predictive Biomarkers: Research is needed to identify biomarkers that can predict a patient's response to indirubin therapy. This could include the expression levels or mutation status of its kinase targets (e.g., CDKs, GSK-3β) or key signaling proteins (e.g., STAT3) in tumors. dovepress.com
Biomarker-Guided Clinical Trials: Future clinical trials should incorporate biomarker analysis to stratify patients and assess the correlation between biomarker status and clinical outcomes.
Developing Companion Diagnostics: The development of companion diagnostic tests to identify patients with the relevant biomarkers would be a crucial step in implementing a personalized medicine approach for indirubin.
By integrating biomarker strategies into the clinical development of indirubin, it may be possible to optimize its therapeutic use and deliver more effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. How can researchers identify indirubin's molecular targets in disease models, and what experimental designs are optimal for this purpose?
- Methodology : Use RNA sequencing (RNA-seq) to identify differentially expressed genes in disease models (e.g., psoriasis or glioblastoma) treated with indirubin. Validate targets via protein interaction networks (e.g., STRING database) and enrichment analysis (GO/KEGG pathways) to pinpoint pathways like MAPK/STAT3 . Combine with molecular docking to predict binding affinities to kinases (e.g., GSK3β) and validate via kinase inhibition assays .
Q. What in vitro models are suitable for studying indirubin's effects on hematopoietic stem cells (HSPCs) or leukemia stem cells (LSCs)?
- Methodology : Establish primary HSPC/LSC cultures from bone marrow or patient-derived samples. Use flow cytometry (CD34+/CD38- markers) to isolate populations. Treat with indirubin (0.1–10 µM) and assess proliferation (CCK-8 assay), apoptosis (Annexin V/PI staining), and differentiation (colony-forming assays). Include pharmacological inhibitors (e.g., CHIR99021 for GSK3β) to isolate indirubin-specific mechanisms .
Q. Which analytical methods are most reliable for quantifying indirubin purity and stability in experimental formulations?
- Methodology : Employ HPLC with UV detection (λ = 280–290 nm) for quantification, validated via linear regression (e.g., y = 1471.28x - 52.68, r² ≥ 0.999). Use FTIR and Raman spectroscopy to confirm structural integrity and detect degradation products. Validate recovery rates (99–100% with RSD <1%) as per pharmacopeial guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in indirubin's pro-apoptotic vs. immunomodulatory effects across cancer models?
- Methodology : Conduct dose-response studies (e.g., 1–50 µM) in context-specific models (e.g., lymphoma vs. glioblastoma). Use transcriptomics to compare gene expression profiles (e.g., Bcl-2/Bax ratios in DLBCL vs. STAT3 in glioblastoma). Validate via siRNA knockdown of conflicting pathways (e.g., NF-κB vs. TGF-β) .
Q. What strategies optimize indirubin derivatives (e.g., 6’-bromoindirubin acetoxime) for blood-brain barrier penetration in glioblastoma models?
- Methodology : Synthesize derivatives via oxime modification (pyridine reflux with hydroxylamine hydrochloride) . Assess logP values and BBB permeability using in vitro models (MDCK-MDR1 cells) and in vivo orthotopic xenografts. Monitor tumor growth via bioluminescence imaging and survival rates in mice .
Q. How do indirubin's photophysical properties influence its bioactivity, and how can these be modulated for therapeutic applications?
- Methodology : Characterize derivatives (e.g., oxime-indirubin) using TDDFT calculations to predict absorption/emission spectra (e.g., 470–625 nm). Validate experimentally via fluorescence spectroscopy in solvents of varying polarity (e.g., dioxane vs. DMSO). Correlate photostability with anti-cancer activity in light-exposed vs. dark-treated cells .
Q. What experimental frameworks address indirubin's dual role in enhancing apoptosis (e.g., DLBCL) and promoting regulatory T-cell expansion (e.g., ITP)?
- Methodology : Use co-culture systems (e.g., lymphoma cells + Tregs) to model immune-tumor interactions. Quantify apoptosis (flow cytometry for caspase-3 cleavage) and Treg expansion (Foxp3+/CD4+CD25+ staining). Blockade IL-10 or TGF-β to isolate indirubin's immunomodulatory pathways .
Methodological Considerations
- Data Contradiction Analysis : Compare indirubin’s effects across cell lines (e.g., LY1 vs. LY8 lymphoma cells) using multivariate ANOVA to account for genetic heterogeneity. Meta-analyze published RNA-seq datasets (GEO/SRA) to identify context-dependent pathways .
- Dosage Optimization : Use pharmacokinetic modeling (e.g., NONMEM) to derive AUC/MIC ratios in preclinical models, ensuring therapeutic efficacy without off-target kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
